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  • Product: Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
  • CAS: 1785180-23-5

Core Science & Biosynthesis

Foundational

Structural Anatomy and Bioconjugation Utility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation, I frequently encounter the challenge of designing modular, chemoselective linkers. In the development of Proteolysis Targ...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and targeted protein degradation, I frequently encounter the challenge of designing modular, chemoselective linkers. In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of linker dictates not only the synthetic feasibility but also the pharmacokinetic stability of the final modality.

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate represents a masterclass in heterobifunctional scaffold design. By combining a reversibly protected secondary amine with a highly reactive aminooxy warhead, this molecule enables orthogonal, self-validating synthetic workflows. This whitepaper deconstructs the physicochemical properties, mechanistic causality, and experimental protocols associated with this critical linker.

Part 1: Structural Anatomy & Physicochemical Profiling

To understand the utility of this molecule, we must first dissect its structural domains. It is not merely a carbon chain; it is a precisely engineered chemical tool.

PropertyData / Description
Chemical Name Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
CAS Number 1785180-23-5[1]
Molecular Formula C12H24N2O3[1]
Molecular Weight ~244.33 g/mol
Boc-Protected Core The tert-butyloxycarbonyl (Boc) group shields the piperidine nitrogen, preventing unwanted alkylation or amidation during initial conjugation steps. It is stable to nucleophiles and bases but readily cleaved by strong acids (e.g., TFA).
Ethyl Spacer A two-carbon aliphatic chain (-CH2-CH2-) that provides essential rotational degrees of freedom, minimizing steric clash between the bulky piperidine ring and the target payload.
Aminooxy Terminus The -O-NH2 group serves as a "super-nucleophile" designed specifically for chemoselective oxime ligation with aldehydes or ketones.

Part 2: Mechanistic Causality: The Alpha Effect and Chemoselectivity

Why utilize an aminooxy group instead of a standard primary amine (like a lysine side chain)? The causality lies in quantum mechanics and thermodynamics.

1. The Alpha Effect Standard alkylamines are moderate nucleophiles. However, in an aminooxy group (-O-NH2), the oxygen atom sits immediately adjacent (alpha) to the nucleophilic nitrogen. The lone electron pairs on the oxygen strongly repel the electron cloud of the nitrogen. This repulsion raises the energy of the nitrogen's Highest Occupied Molecular Orbital (HOMO), drastically increasing its nucleophilicity[2]. This phenomenon, termed the "alpha effect," allows the aminooxy group to attack electrophilic carbonyls at rates far exceeding those of standard amines[3].

2. pKa and Chemoselectivity The true power of the aminooxy group is its chemoselectivity, which is governed by its pKa. A typical primary amine has a pKa of ~10.5, meaning it is fully protonated (as -NH3+) and non-nucleophilic at physiological or mildly acidic pH. In contrast, the electron-withdrawing nature of the adjacent oxygen lowers the pKa of the aminooxy group to approximately 4.6.

At pH 4.5–5.5, standard amines in a biological system are protonated and inert, while a significant fraction of the aminooxy linker remains unprotonated and highly reactive. This allows scientists to conjugate the linker specifically to an engineered aldehyde on a protein without cross-reacting with the protein's native lysine residues[4].

Part 3: Aniline Catalysis in Oxime Ligation

While the alpha effect makes the aminooxy group a potent nucleophile, the direct condensation of an aminooxy group with an aldehyde can still be entropically hindered at the low micromolar concentrations typical in bioconjugation.

To overcome this, we employ nucleophilic catalysis via aniline . Aniline reacts reversibly with the target aldehyde to form a protonated Schiff base. Because the Schiff base is significantly more electrophilic than the parent aldehyde, it acts as an activated intermediate. The aminooxy linker rapidly intercepts this Schiff base, displacing the aniline and forming an exceptionally stable oxime bond[5]. This catalytic cycle can accelerate the reaction rate by up to 60-fold, enabling rapid conjugation even at neutral or mildly acidic pH[6].

Mechanism Aldehyde Target Aldehyde Schiff Protonated Schiff Base (Highly Electrophilic) Aldehyde->Schiff + Aniline - H2O Aniline Aniline Catalyst Aniline->Schiff Oxime Stable Oxime Linkage Schiff->Oxime + Aminooxy Linker - Aniline Aminooxy Aminooxy Linker (Super-Nucleophile) Aminooxy->Oxime

Causality of aniline-catalyzed oxime ligation via a highly reactive Schiff base intermediate.

Part 4: Experimental Workflows (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a distinct checkpoint to confirm causality and reaction success.

Protocol 1: Chemoselective Oxime Ligation

This workflow conjugates the aminooxy terminus of the linker to an aldehyde-bearing payload (e.g., an oxidized glycan or a formyl-functionalized small molecule).

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5. This pH optimizes the balance between aldehyde electrophilicity and aminooxy nucleophilicity.

  • Catalyst Addition: Add aniline (or p-phenylenediamine for enhanced solubility/rate) to a final concentration of 10–50 mM[5].

  • Reaction Execution: Combine the aldehyde payload (1 eq, ~100 µM) with Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate (1.5 eq, ~150 µM). Stir gently at room temperature for 1–2 hours.

  • Validation Checkpoint (LC-MS): Inject a 1 µL aliquot into an LC-MS.

    • Success: Disappearance of the aldehyde mass and appearance of the[M+H]+ corresponding to the stable oxime conjugate.

    • Troubleshooting: If a mass corresponding to the aniline-Schiff base persists, the aminooxy linker concentration is too low, or the pH has drifted too high.

Protocol 2: Boc Deprotection for Scaffold Elongation

Once the oxime bond is formed, the Boc group must be removed to expose the piperidine nitrogen for downstream amidation (e.g., attaching an E3 ligase ligand for a PROTAC).

  • Solvent Preparation: Prepare a cleavage cocktail of 20% Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM).

  • Cleavage: Dissolve the purified oxime conjugate in the TFA/DCM cocktail. Stir at room temperature for 60 minutes. The acid protonates the Boc carbamate, triggering the release of isobutylene gas and CO2.

  • Quenching: Evaporate the solvent under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the TFA salt of the free piperidine.

  • Validation Checkpoint (Ninhydrin Test): Spot the product on a TLC plate and stain with Ninhydrin. A deep purple/blue color confirms the successful unmasking of the secondary piperidine amine.

Workflow A Boc-Piperidine-O-NH2 (Linker) C Oxime Conjugate (Boc-Protected) A->C Aniline Catalyst pH 4.5 - 5.5 B Aldehyde-Bearing Target B->C D TFA/DCM Deprotection C->D E Free Piperidine (Ready for Amidation) D->E -Boc Group

Workflow for chemoselective oxime ligation followed by Boc deprotection for scaffold elongation.

References

  • MilliporeSigma. "tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate | CAS 1785180-23-5". Sigma-Aldrich Product Catalog.

  • Agarwal, P., et al. (2013). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines". Bioconjugate Chemistry.

  • "Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids". (2022). Organic Letters (via PMC - NIH).

  • "Rapid and efficient bioorthogonal ligation reaction and boron-containing heterocycles useful in conjunction therewith". US Patent US9758533B2.

Sources

Exploratory

Synthesis pathways for Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate Abstract Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a heterobifunctional linker of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Abstract

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a heterobifunctional linker of significant interest in modern drug development and chemical biology. Its structure combines a versatile piperidine scaffold, protected by a tert-butoxycarbonyl (Boc) group, with a terminal aminooxy moiety. This unique combination allows for its conjugation to carbonyl-containing molecules (aldehydes or ketones) via the formation of a stable oxime linkage, a cornerstone of chemoselective ligation strategies.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers and professionals in organic synthesis and medicinal chemistry. We present a detailed retrosynthetic analysis, followed by two robust, field-proven synthetic routes starting from commercially available precursors. The recommended pathway, leveraging a Mitsunobu reaction, and an alternative route via activation and nucleophilic substitution are described with step-by-step protocols, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible execution.

Introduction: A Versatile Linker for Bioconjugation

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space.[2][3] Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate builds upon this core by incorporating two key functionalities:

  • The N-Boc Protecting Group: This acid-labile group ensures the piperidine nitrogen remains unreactive during synthesis, allowing for selective functionalization at other positions. It can be cleanly removed under acidic conditions (e.g., with TFA or HCl) in the final stages of a larger drug synthesis to enable further modification at the nitrogen atom.[2]

  • The Aminooxy Group (-ONH₂): This functional group is a powerful tool for bioconjugation.[4][5] It reacts chemoselectively with aldehydes and ketones under mild, often physiological, conditions to form highly stable oxime ethers.[1] This "click-like" reactivity is central to applications such as the development of antibody-drug conjugates (ADCs), peptide modification, and the creation of molecular probes.

The synthesis of this linker, therefore, requires a strategy that can reliably install the two-carbon aminooxyethyl side chain onto the piperidine ring without compromising the integrity of the Boc protecting group.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the key bond formations required for its construction. The primary disconnection is at the oxygen-nitrogen bond of the aminooxy group, a common strategy for synthesizing alkoxyamines. This reveals a precursor alcohol and an amino-transfer reagent like N-hydroxyphthalimide. A second disconnection of the ethyl side chain points back to a C1 synthon and the piperidine core, suggesting a build-up from a piperidone derivative.

G cluster_disconnect1 Disconnection 1: O-N Bond cluster_disconnect2 Disconnection 2: C-C Bond TM Target Molecule Tert-butyl 4-[2-(aminooxy)ethyl] piperidine-1-carboxylate K1 Key Intermediate Tert-butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate TM->K1 Mitsunobu or Gabriel-type Cleavage P1 Piperidone Precursor Tert-butyl 4-oxopiperidine -1-carboxylate K1->P1 Wittig/HWE & Reduction NOH N-Hydroxyphthalimide (Aminooxy Source) C2 Two-Carbon Unit (e.g., Phosphonoacetate)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediate: tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

Both proposed pathways converge on a crucial intermediate, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate . This intermediate is not as commonly available as its simpler precursors and is typically prepared in a two-step sequence from tert-butyl 4-oxopiperidine-1-carboxylate .

Workflow for Intermediate Synthesis

Caption: Workflow for preparing the key alcohol intermediate.

Protocol 1: Synthesis of the Key Intermediate

Step A: Horner-Wadsworth-Emmons (HWE) Reaction

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution back to 0 °C and add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully by the slow addition of water. Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 4-(ethoxycarbonylmethylene)piperidine-1-carboxylate.

Step B: Catalytic Hydrogenation

  • Dissolve the unsaturated ester from Step A in ethanol or methanol in a flask suitable for hydrogenation.

  • Add palladium on carbon (Pd/C, 10 wt. %, ~5 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator apparatus.

  • Stir the mixture vigorously under a positive pressure of H₂ at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material. This single step reduces both the alkene and the ester.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired product, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, which is often of sufficient purity for the next step.

CompoundMolecular Weight ( g/mol )Typical Overall Yield (%)Purity (by HPLC)
tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate229.3275-85>95%

Pathway 1 (Recommended): The Mitsunobu Reaction

The Mitsunobu reaction is a highly reliable and efficient method for converting a primary or secondary alcohol into a variety of functional groups, including the N-alkoxyphthalimide required for this synthesis.[6][7] It proceeds under mild conditions with a predictable inversion of stereochemistry at secondary centers (though not applicable here). The reaction involves the in-situ activation of the alcohol by an adduct formed from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Workflow for Mitsunobu Pathway

Caption: Synthetic workflow via the Mitsunobu reaction.

Protocol 2: Mitsunobu Reaction and Deprotection

Step A: Mitsunobu Reaction

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in a suitable anhydrous solvent (e.g., THF, DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The crude product will contain the desired adduct along with triphenylphosphine oxide (TPPO) and a hydrazine byproduct.

  • Purify the material by flash column chromatography. The less polar TPPO will elute first, followed by the desired product.

Step B: Hydrazinolysis (Ing-Manske Procedure) [8]

  • Dissolve the purified N-alkoxyphthalimide intermediate from Step A in a solvent such as ethanol or dichloromethane.

  • Add hydrazine hydrate (N₂H₄·H₂O, 2-4 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Filter the reaction mixture to remove the precipitate, washing the solid with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be further purified by an acidic workup (extract with dilute HCl, wash the aqueous layer with ether, basify with NaOH, and extract the product back into an organic solvent) or by a final pass through a short silica plug or column chromatography.

StepKey ReagentsTypical Yield (%)Notes
Mitsunobu PPh₃, DIAD, N-Hydroxyphthalimide80-90DIAD is generally preferred over DEAD due to lower toxicity and explosive hazard. Removal of TPPO byproduct is the main purification challenge.
Hydrazinolysis Hydrazine Hydrate85-95The phthalhydrazide precipitate can sometimes trap the product, requiring thorough washing.

Pathway 2: Activation and Nucleophilic Substitution

An alternative to the one-pot Mitsunobu reaction is a two-step sequence involving activation of the primary alcohol into a good leaving group, followed by a standard Sₙ2 displacement with an N-hydroxyphthalimide salt. This approach avoids the use of phosphorus and azodicarboxylate reagents and their associated byproducts.

Workflow for Substitution Pathway

Caption: Synthetic workflow via activation and substitution.

Protocol 3: Tosylation and Substitution

Step A: Activation via Tosylation

  • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine or DCM containing triethylamine (2.0 eq).

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.[9][10]

  • Stir the reaction at 0 °C for several hours, then allow it to warm to room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with dilute HCl (to remove pyridine/triethylamine), water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by chromatography or used directly.

Step B: Nucleophilic Substitution

  • Prepare potassium N-hydroxyphthalimide by treating N-hydroxyphthalimide with a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a solvent like DMF.

  • To this mixture, add a solution of the tosylate from Step A (1.0 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the N-alkoxyphthalimide intermediate.

Step C: Hydrazinolysis

  • This step is identical to Protocol 2, Step B.

Purification and Characterization of Final Product

ParameterData
Appearance Colorless oil or low-melting solid
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 4.10 (br s, 2H, -CH₂- from piperidine), 3.80 (t, 2H, -CH₂-ONH₂), 2.70 (t, 2H, -CH₂- from piperidine), 1.70-1.55 (m, 5H, piperidine protons), 1.45 (s, 9H, Boc -C(CH₃)₃), 1.20-1.10 (m, 2H, piperidine protons). Note: -ONH₂ protons may be broad or not observed.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 154.9 (C=O, Boc), 79.2 (-C(CH₃)₃), 74.5 (-CH₂-ONH₂), 44.0 (piperidine N-CH₂), 37.0 (piperidine CH), 34.5 (-CH₂-CH₂-ONH₂), 32.0 (piperidine CH₂), 28.5 (-C(CH₃)₃).
MS (ESI+) m/z = 245.2 [M+H]⁺

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Mitsunobu Reaction 1. Wet reagents or solvent. 2. Degradation of DIAD/DEAD. 3. Steric hindrance (less likely here).1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a fresh bottle of the azodicarboxylate reagent. 3. Add the DIAD/DEAD slowly at 0 °C to control the reaction exotherm.
Difficult Removal of TPPO TPPO is highly crystalline but has similar polarity to some products.1. Attempt to crystallize TPPO from the crude mixture by concentrating and adding a non-polar solvent like ether or hexanes. 2. Use a modified phosphine reagent designed for easier removal. 3. Ensure careful and patient column chromatography.
Incomplete Tosylation 1. Insufficient base. 2. Deactivated TsCl.1. Use a slight excess of both base and TsCl. 2. Use fresh TsCl. Ensure the reaction is kept anhydrous.
Incomplete Hydrazinolysis 1. Insufficient hydrazine. 2. Reaction time too short.1. Increase the equivalents of hydrazine hydrate to 3-5 eq. 2. Extend the reaction time and monitor by TLC until the starting phthalimide spot has disappeared.

Conclusion

The synthesis of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is readily achievable through well-established synthetic organic chemistry methodologies. The most direct and efficient pathway commences with the conversion of tert-butyl 4-oxopiperidine-1-carboxylate to a key hydroxyethyl intermediate via an HWE reaction and subsequent hydrogenation. From this alcohol, a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis provides the target compound in high yield. An alternative, multi-step route involving alcohol activation and Sₙ2 displacement offers a viable, albeit longer, substitute. The choice between these pathways will depend on reagent availability, scale, and the specific expertise within the laboratory. Both routes provide reliable access to this valuable bifunctional linker, enabling its broad application in the fields of drug discovery and bioconjugation.

References

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Bioconjugate Chemistry. [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • Organic Synthesis. Mitsunobu Reaction. Organic-synthesis.org. [Link]

  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions.
  • Wikipedia. Gabriel synthesis. Wikipedia. [Link]

  • Lebl, T., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Bio-Synthesis Inc. Alkoxyamine Modified Oligonucleotide. Bio-Synthesis Inc.[Link]

  • Marque, S. R. A., et al. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Chemistry Steps. The Gabriel Synthesis. Chemistry Steps. [Link]

Sources

Foundational

Solubility profile of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance and is a cornerstone of formulation development. This guide provides a comprehensive technical overview of the solubility profile of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate, a key building block in medicinal chemistry. In the absence of extensive public domain data for this specific molecule, this document establishes a framework for its systematic solubility characterization. We will delve into the theoretical considerations governing its solubility based on its molecular structure, present a rigorous, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method, and discuss the implications of solubility data in a drug development context. This guide is designed to equip researchers with the necessary tools and insights to accurately assess and interpret the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a fundamental parameter in the pharmaceutical sciences.[1] For an API to be effective, it must first be in a dissolved state at the site of absorption.[2] Poor solubility can lead to low and erratic bioavailability, hindering the development of promising drug candidates.[3] Therefore, a thorough understanding of the solubility profile of a compound like Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in various organic solvents is essential for:

  • Early-Stage Discovery: Triaging compounds with desirable physicochemical properties.[4]

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.[5]

  • Formulation Development: Designing stable and effective dosage forms.

  • Preclinical and Clinical Studies: Ensuring consistent drug exposure and reliable pharmacological data.

Physicochemical Properties of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

A foundational understanding of the molecule's inherent properties is crucial for predicting and interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
Structure A piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an aminooxyethyl side chain.
Hydrogen Bond Donors 1 (from the -ONH₂ group)[6]
Hydrogen Bond Acceptors 4 (from the carbonyl oxygen, the ether oxygen, and the two nitrogen atoms)[6]
Predicted XLogP3 0.6[6]

The presence of both hydrogen bond donors and acceptors, along with a moderately lipophilic Boc group and a polar aminooxy moiety, suggests that Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate will exhibit a nuanced solubility profile, with significant solubility in both polar and some non-polar aprotic solvents. The predicted XLogP3 value indicates a relatively balanced lipophilicity.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the benchmark for determining the thermodynamic or equilibrium solubility of a compound.[2] It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Rationale for Method Selection

For lead optimization and formulation development, thermodynamic solubility provides the most accurate and relevant data, representing the true equilibrium state.[7] While kinetic solubility assays are useful for high-throughput screening in early discovery, the shake-flask method is preferred for its precision and reliability.[8]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B to vial C Seal and agitate at constant temperature (e.g., 25°C) B->C D Incubate for 24-48 hours C->D E Allow undissolved solid to settle D->E F Filter or centrifuge supernatant E->F G Prepare serial dilutions of the clear supernatant F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility (mg/mL or µg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 5-10 mg of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate into a series of glass vials.

    • Pipette a precise volume (e.g., 1 mL) of each selected organic solvent into the corresponding vials. The chosen solvents should span a range of polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, tetrahydrofuran, ethyl acetate, dichloromethane, and heptane).

    • Ensure an excess of solid material is present to achieve a saturated solution.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium, generally 24 to 48 hours.[7] A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation period.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least one hour to permit the settling of undissolved solids.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Alternatively, the samples can be centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) and the supernatant carefully collected.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

    • Generate a calibration curve by preparing a series of serial dilutions from the stock solution.

    • Dilute the filtered supernatant from the solubility experiment with the same solvent used for the calibration standards to bring the concentration within the linear range of the analytical method.

    • Analyze the calibration standards and the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the concentration of the diluted sample by interpolating from the calibration curve.

  • Calculation:

    • Calculate the solubility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in each solvent using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Anticipated Solubility Profile and Discussion

Based on the molecular structure of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe aminooxy and carbonyl groups can participate in hydrogen bonding with the solvent's hydroxyl groups.
Polar Aprotic Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Moderate to HighThe molecule's dipole moment will interact favorably with these solvents. DMSO is often a very good solvent for a wide range of compounds.
Non-Polar Aprotic Dichloromethane (DCM), Ethyl AcetateModerateThe piperidine ring and the tert-butyl group contribute to some lipophilicity, allowing for interactions with these solvents.
Non-Polar Heptane, HexaneLowThe polar functional groups will have limited favorable interactions with non-polar aliphatic solvents.

The following diagram illustrates the key intermolecular interactions that govern the solubility of the target compound.

G cluster_solute Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate cluster_solvent Solvent Solute Boc-N-Piperidine-CH2CH2ONH2 Solute->Solute Solute-Solute Interactions (Crystal Lattice Energy) Solvent Solvent Molecule Solute->Solvent Solute-Solvent Interactions (e.g., H-bonding, dipole-dipole) Solvent->Solute Solvent->Solvent Solvent-Solvent Interactions (Cavity Formation)

Sources

Exploratory

Foreword: The Critical Role of Aqueous Stability in Application Success

An In-depth Technical Guide to the Stability of Aminooxy Piperidine Derivatives in Aqueous Media Aminooxy piperidine derivatives represent a cornerstone of modern bioconjugation and medicinal chemistry. Their utility is...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Aminooxy Piperidine Derivatives in Aqueous Media

Aminooxy piperidine derivatives represent a cornerstone of modern bioconjugation and medicinal chemistry. Their utility is primarily derived from the highly chemoselective reaction between the aminooxy group and a carbonyl (an aldehyde or ketone), which forges a robust oxime linkage.[1][2] This "click chemistry" reaction is prized for its mild conditions and compatibility with complex biological systems.[1] However, the successful application of these derivatives—whether in creating antibody-drug conjugates, developing PET imaging agents, or designing novel therapeutics—is fundamentally dependent on their stability in aqueous environments. A molecule that degrades prematurely in buffer, plasma, or cytoplasm will fail to achieve its therapeutic or diagnostic objective.

This guide provides a comprehensive exploration of the factors governing the stability of aminooxy piperidine derivatives in aqueous media. We will move beyond a simple recitation of facts to delve into the underlying chemical principles, offering field-proven insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently assess and manage the stability of these vital chemical tools.

The Oximation Reaction: A Foundation of Stability

The core of aminooxy chemistry is the oximation reaction, which forms the covalent link between the aminooxy piperidine derivative and its carbonyl-containing target. This reaction proceeds via a two-step mechanism: nucleophilic attack by the aminooxy nitrogen on the carbonyl carbon, followed by an acid-catalyzed dehydration of the resulting hemiaminal intermediate.

The resulting oxime bond is significantly more stable than related C=N linkages, such as imines and hydrazones, particularly against hydrolysis.[3][4] This enhanced stability is the primary reason for its widespread adoption in bioconjugation.

Figure 1: The reversible oximation reaction.

Key Factors Governing Aqueous Stability

The stability of an aminooxy piperidine derivative is not an intrinsic, immutable property. It is a dynamic state influenced by a confluence of environmental factors. Understanding these factors is crucial for designing robust molecules and predicting their behavior in real-world applications.

The Dominant Role of pH

The pH of the aqueous medium is the single most critical determinant of stability for the oxime bond.

  • Acidic to Neutral pH (pH 2–7): In this range, the oxime bond is generally considered stable.[5] The equilibrium of the reaction shown in Figure 1 strongly favors the oxime product. This stability is essential for applications in biological fluids, most of which fall within this pH range.

  • Strongly Acidic Conditions (pH < 2): Under highly acidic conditions, the rate of oxime hydrolysis increases.[6][7] The mechanism involves protonation of the oxime nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This is the reverse of the acid-catalyzed dehydration step in oxime formation.[8]

  • Alkaline Conditions (pH > 8): While more resistant to base than acid, the oxime bond can still undergo hydrolysis at higher pH values, particularly with extended incubation.[5] Some studies note stability for several hours at pH 9, but this is often application-dependent.[5] The piperidine ring itself, being a secondary amine, is generally stable in alkaline conditions but can be susceptible to specific reactions depending on the overall molecular structure.

Impact of Temperature

As with most chemical reactions, temperature influences the rate of degradation.

  • Thermal Degradation: Elevated temperatures accelerate the rate of hydrolysis at any given pH.[9] For this reason, stability studies are often conducted at stressed temperatures (e.g., 40°C or 60°C) to predict long-term stability at lower temperatures (e.g., 4°C or 25°C).

  • Piperidine Ring Integrity: At very high temperatures (e.g., >100°C), the piperidine ring itself can undergo thermal decomposition, a process distinct from oxime hydrolysis.[9][10] This is primarily a concern for manufacturing and formulation processes rather than physiological conditions.

Influence of Catalysts

While catalysts are employed to accelerate oxime formation, their presence can influence the position of the equilibrium and thus the apparent stability. Aniline and its derivatives are common catalysts that operate by forming a more reactive intermediate Schiff base with the carbonyl partner, which is then displaced by the aminooxy nucleophile.[2][3] In a stability study, it is crucial to work with the purified conjugate, free from these catalysts, to assess the intrinsic stability of the oxime bond itself.

Oxidative Stability

The piperidine ring, like many aliphatic amines, can be susceptible to oxidation.[10] Strong oxidizing agents can attack C-H bonds or the nitrogen atom, potentially leading to ring-opening or other degradation products.[10][11] This degradation pathway is separate from oxime hydrolysis and should be assessed independently, for example, by challenging the molecule with hydrogen peroxide (H₂O₂).

Characterizing Degradation Pathways

Identifying how a molecule degrades is as important as knowing how fast it degrades. For aminooxy piperidine derivatives, two primary pathways must be considered.

Reversible Hydrolysis of the Oxime Bond

This is the most common degradation pathway in aqueous media. It is the direct reversal of the formation reaction, yielding the original aminooxy piperidine and the carbonyl-containing molecule. This process is typically catalyzed by acid.[7][12]

Figure 2: Acid-catalyzed hydrolysis of an oxime bond.
Degradation of the Piperidine Heterocycle

The piperidine ring itself is generally robust but can be degraded under specific harsh conditions not typically encountered in vivo. This can involve OH-initiated photo-oxidation under atmospheric conditions or enzymatic degradation by specific microorganisms.[11][13] For most pharmaceutical applications, this pathway is of less concern than oxime hydrolysis but should be considered during forced degradation studies.

Experimental Protocol: A Framework for Assessing Aqueous Stability

A well-designed stability study is the ultimate arbiter of a compound's viability. The following protocol provides a robust framework that can be adapted to specific molecules and applications. This self-validating system uses a stability-indicating analytical method to ensure that any measured loss of the parent compound is accurate and specific.

Objective

To quantify the degradation rate of an aminooxy piperidine derivative conjugate over time in various aqueous buffers and under stressed conditions.

Materials & Equipment
  • Aminooxy piperidine derivative (purified)

  • Aqueous buffers (e.g., 0.1 N HCl pH 1.2; 100 mM Acetate pH 5.0; 100 mM Phosphate pH 7.4; 100 mM Borate pH 9.0)

  • Stress reagents: 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-UV/MS system with a reverse-phase C18 column

  • Temperature-controlled incubator/water bath

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Develop a Stability-Indicating HPLC Method:

    • Rationale: This is the most critical step. A stability-indicating method is one that can separate the intact parent drug from its degradation products, ensuring that the peak for the parent compound is pure.

    • Procedure: a. Perform forced degradation by exposing the compound to harsh conditions (e.g., 0.1 N HCl at 60°C, 0.1 N NaOH at 60°C, 3% H₂O₂ at RT) for several hours to generate degradation products.[14] b. Analyze the stressed samples by HPLC, optimizing the mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to achieve baseline separation between the parent peak and all degradation product peaks. c. Use a photodiode array (PDA) detector to check for peak purity. The parent peak should be spectrally pure in all stressed samples.

  • Prepare Test Samples:

    • Rationale: Accurate and consistent sample preparation is key to reliable data.

    • Procedure: a. Prepare a stock solution of the derivative in an organic solvent like DMSO or acetonitrile (e.g., 10 mg/mL). b. In separate vials, dilute the stock solution into each of the pre-warmed aqueous buffers (pH 1.2, 5.0, 7.4, 9.0) to a final concentration of ~0.1 mg/mL. Ensure the final percentage of organic solvent is low (<1%) to avoid solubility artifacts. c. Prepare an oxidative stress sample by diluting the stock into the H₂O₂ solution.

  • Incubation and Sampling:

    • Rationale: A time-course experiment allows for the calculation of degradation kinetics.

    • Procedure: a. Immediately after preparation, take a sample from each vial for the T=0 time point. b. Place all vials in a temperature-controlled incubator (e.g., at 25°C and a stressed condition of 40°C). c. Withdraw aliquots from each vial at predetermined time points (e.g., 2, 4, 8, 24, 48 hours). The exact time points should be adjusted based on the anticipated stability. d. If necessary, quench the reaction (e.g., by neutralizing acidic/basic samples or adding a catalyst scavenger) and/or store samples at -20°C prior to analysis.

  • Analysis and Data Processing:

    • Rationale: Quantifying the remaining parent compound allows for a direct measure of stability.

    • Procedure: a. Analyze all samples (T=0 and subsequent time points) using the validated stability-indicating HPLC method. b. Record the peak area of the parent compound at each time point. c. Calculate the percentage of the derivative remaining at each time point relative to its T=0 peak area. d. (Optional) Use LC-MS to identify the mass of major degradation products, confirming the degradation pathway (e.g., observing the mass of the hydrolyzed carbonyl partner).

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format.

Table 1: Illustrative Stability Data for "Compound X" at 40°C

Condition% Remaining after 8h% Remaining after 24h% Remaining after 48hMajor Degradation Pathway
pH 1.2 (0.1 N HCl)75.3%45.1%18.9%Oxime Hydrolysis
pH 5.0 (Acetate)99.1%98.2%97.5%Minimal Degradation
pH 7.4 (Phosphate)99.5%98.9%98.1%Minimal Degradation
pH 9.0 (Borate)96.2%90.5%83.4%Oxime Hydrolysis
3% H₂O₂ (in water)98.8%95.0%91.2%Minor Oxidation

Interpretation: The illustrative data in Table 1 would suggest that "Compound X" is highly stable at physiological and slightly acidic pH but degrades significantly under strongly acidic conditions via oxime hydrolysis. It shows moderate instability in alkaline conditions and is relatively resistant to oxidation. This profile would deem it suitable for applications in plasma (pH 7.4) but potentially problematic for oral delivery where it would encounter the low pH of the stomach.

Conclusion: A Proactive Approach to Stability

The aqueous stability of aminooxy piperidine derivatives is a multifaceted property governed by a clear hierarchy of factors, with pH being the most influential. While the oxime bond is inherently more robust than many other bio-linkages, it is not impervious to degradation. A thorough understanding of the principles outlined in this guide—from the influence of pH and temperature to the specific chemical degradation pathways—is paramount.

Ultimately, predictive power must be confirmed by empirical data. The implementation of a rigorous, well-designed stability study using a validated, stability-indicating analytical method is a non-negotiable step in the research and development process. By proactively assessing and understanding the stability profile of these valuable derivatives, scientists can mitigate risks, accelerate development timelines, and design more effective molecules for therapeutic and diagnostic success.

References

  • Controlling the outcome of overacylation of N-protected aminooxyacetic during the synthesis of aminooxy-peptide for chemical ligation. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (n.d.). University of Louisville. Retrieved March 17, 2026, from [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023, December 9). MDPI. Retrieved March 17, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved March 17, 2026, from [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. (2012, August 28). SciSpace. Retrieved March 17, 2026, from [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(66), 9223–9226. [Link]

  • pH and kinetic isotope effects on the reductive half-reaction of D-amino acid oxidase. (n.d.). PubMed. Retrieved March 17, 2026, from [Link]

  • What is the stability of piperidine? (2025, August 25). Biosynce. Retrieved March 17, 2026, from [Link]

  • 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides. (2008, January 4). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Piperidine degradation by M. aurum MO1. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. (2025, May 12). PMC. Retrieved March 17, 2026, from [Link]

  • Guan, F., Chen, Y., Zhang, Y., & Yu, R. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. RSC Advances, 11(34), 20996–21004. [Link]

  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. (2002, July 15). PubMed. Retrieved March 17, 2026, from [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025, December 8). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024, April 9). ACS Publications. Retrieved March 17, 2026, from [Link]

  • Synthesis of ketones by hydrolysis, deprotection, or oxidation. (n.d.). Organic Chemistry Portal. Retrieved March 17, 2026, from [Link]

  • Thermal degradation of piperazine and its structural analogs. (2025, October 30). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Oxime: Definition, Structure, Formation, and Compounds. (n.d.). Chemistry Learner. Retrieved March 17, 2026, from [Link]

  • Product Class 15: Oximes. (n.d.). Thieme. Retrieved March 17, 2026, from [Link]

Sources

Foundational

Whitepaper: Safety, Handling, and Application Guidelines for Boc-Protected Aminooxyethylpiperidines

As a Senior Application Scientist specializing in bioconjugation and linker technologies, I frequently encounter challenges regarding the stability and handling of highly reactive intermediates. Boc-protected aminooxyeth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioconjugation and linker technologies, I frequently encounter challenges regarding the stability and handling of highly reactive intermediates. Boc-protected aminooxyethylpiperidines represent a cornerstone in modern bioconjugation, peptide synthesis, and the development of Antibody-Drug Conjugates (ADCs). The molecule features a piperidine ring—providing a basic, structurally rigid scaffold—and an aminooxy group protected by a tert-butyloxycarbonyl (Boc) moiety.

The strategic value of the aminooxy group lies in its ability to undergo chemoselective oxime ligation with aldehydes and ketones. However, the free aminooxy group is highly reactive and susceptible to premature degradation. The Boc protecting group masks this reactivity, ensuring the linker remains inert during upstream synthetic steps until acidic deprotection is deliberately triggered[1]. This guide synthesizes field-proven insights, underlying causalities, and self-validating protocols to ensure the safe and effective use of these linkers.

Hazard Identification and Chemical Safety

While the Boc-protected linker is significantly more stable than its free aminooxy counterpart, it still presents specific handling hazards. Based on Safety Data Sheets (SDS) for structurally analogous aminooxy compounds and functionalized piperidines, these chemicals are universally classified as irritants[2],[3].

Quantitative Hazard Data

The following table summarizes the primary Globally Harmonized System (GHS) classifications and the mechanistic rationale behind these hazards[4],[5].

GHS Hazard CodeHazard StatementBiological Causality & Rationale
H315 Causes skin irritationThe basicity of the piperidine nitrogen disrupts the slightly acidic mantle of the skin, leading to localized lipid bilayer degradation and irritation.
H319 Causes serious eye irritationDirect contact causes rapid pH shifts in the tear film; the nucleophilic nature of the compound can induce corneal epithelial damage.
H335 May cause respiratory irritationInhalation of aerosolized dust or vapors irritates the mucous membranes of the respiratory tract due to localized basicity.
Personal Protective Equipment (PPE) and Spill Response
  • PPE Requirements: All handling must occur within a certified chemical fume hood to prevent inhalation of particulates. Personnel must wear nitrile gloves (double-gloving is recommended for prolonged handling), tightly fitting safety goggles, and a standard laboratory coat[4].

  • Spill Protocol: In the event of a solid spill, avoid dust formation. Sweep up the material using a spark-proof tool and place it into a sealed, chemically compatible container. For liquid solutions, absorb with an inert dry material (e.g., vermiculite) and dispose of via a licensed waste disposal contractor[3],[6].

Storage and Stability Parameters

The structural integrity of Boc-protected aminooxyethylpiperidines is highly dependent on environmental controls. The primary vulnerability is the acid-lability of the Boc group, which can undergo unintended cleavage if exposed to ambient acidic vapors or excessive moisture[1].

ParameterOptimal ConditionCausality for Degradation Prevention
Temperature -20°CLow temperatures drastically reduce the thermodynamic driving force for spontaneous Boc cleavage and oxidative degradation[1].
Atmosphere Inert Gas (Ar/N₂)Prevents the ingress of atmospheric moisture, which can act as a weak acid catalyst over time, leading to premature deprotection[5].
Light Exposure Dark / Amber VialMitigates potential photolytic degradation pathways that can affect the piperidine ring system[1].

Experimental Workflows and Methodologies

To effectively utilize Boc-protected aminooxyethylpiperidines, researchers must execute a two-phase workflow: acidic deprotection followed by chemoselective oxime ligation.

Workflow N1 Boc-Aminooxyethylpiperidine (Protected Precursor) N2 Acidic Cleavage (TFA/DCM) N1->N2 Add Acid N3 Free Aminooxy Intermediate (Reactive Nucleophile) N2->N3 -CO2, -Isobutene N5 Oxime Ligation (pH 4.5 - 5.5) N3->N5 Nucleophilic Attack N4 Target Aldehyde/Ketone (Electrophile) N4->N5 Combine N6 Stable Oxime Conjugate N5->N6 -H2O

Workflow of Boc-deprotection and subsequent chemoselective oxime ligation.

Protocol 1: Boc Deprotection (Self-Validating System)

The removal of the Boc group is achieved using Trifluoroacetic Acid (TFA). TFA provides the necessary protons to attack the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide, thereby unmasking the reactive aminooxy group[7],[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected aminooxyethylpiperidine (e.g., 10 mg) in 1.0 mL of anhydrous Dichloromethane (DCM) within a dry, argon-purged reaction vial.

  • Acid Addition: Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) to achieve a 50% v/v TFA/DCM solution. Causality: A 50% concentration ensures rapid, complete cleavage without causing excessive degradation of the piperidine core[8].

  • Reaction Monitoring (Validation): Stir the mixture at room temperature for 30 to 60 minutes. Validate the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS. The deprotected product will exhibit a significantly lower Rf​ value due to the newly exposed, highly polar aminooxy group[9].

  • Solvent Removal: Once complete, remove the volatile TFA and DCM by bubbling the solution with a gentle stream of argon, followed by high vacuum drying for at least 2 hours[8].

    • Expert Insight: In my laboratory experience, the failure of downstream oxime ligations is most frequently traced back to incomplete TFA removal during this step. Residual TFA alters the delicate pH balance required for the subsequent conjugation.

Protocol 2: Chemoselective Oxime Ligation

The deprotected aminooxyethylpiperidine is now primed for conjugation. The "alpha-effect" (the presence of an adjacent electronegative oxygen atom) makes the aminooxy nitrogen exceptionally nucleophilic, allowing it to react with aldehydes or ketones to form a highly stable oxime bond[10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a conjugation buffer of 100 mM Sodium Acetate and 150 mM NaCl, adjusted to pH 4.5–5.5[9].

    • Causality: This specific pH range is critical. It is acidic enough to protonate the target carbonyl oxygen (increasing its electrophilicity) but basic enough to ensure the aminooxy group ( pKa​≈4.6 ) remains sufficiently unprotonated to act as an effective nucleophile[11].

  • Reagent Combination: Dissolve the target aldehyde/ketone molecule in the conjugation buffer. Add the freshly deprotected aminooxyethylpiperidine in a 2- to 5-fold molar excess to drive the reaction to completion.

  • Catalysis (Optional but Recommended): Add 10–100 mM aniline to the reaction mixture.

    • Causality: Aniline acts as a nucleophilic catalyst by rapidly forming a protonated Schiff base intermediate with the carbonyl, which is subsequently attacked by the aminooxy group much faster than the native carbonyl[10].

  • Incubation and Validation: Incubate the reaction at room temperature for 2 to 4 hours. Validate the formation of the oxime conjugate via LC-MS or SDS-PAGE (if conjugating to a protein)[11].

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Boc Deprotection of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a highly versatile bifunctional building block. It features a protected secondary amine (piperidine ring) and a free, highly reactive primary aminooxy group (-O-NH₂). Removing the tert-butyloxycarbonyl (Boc) group presents a unique chemoselective challenge: the strongly acidic conditions required for deprotection generate electrophilic tert-butyl carbocations, while the resulting free aminooxy group is extraordinarily susceptible to nucleophilic attack on trace environmental carbonyls. This guide establishes a self-validating system for the clean deprotection, scavenging, and stable isolation of the resulting di-salt.

Mechanistic Rationale: The Bifunctional Challenge

The deprotection of this specific molecule cannot be treated as a standard peptide or amine Boc-cleavage. The presence of the unprotected aminooxy moiety dictates the entire workflow due to two competing side-reaction pathways:

  • Electrophilic Alkylation: During the acid-mediated cleavage of the Boc group, the tert-butyl carbocation is liberated. Because the aminooxy group is a powerful nucleophile, failing to trap this cation will result in irreversible O-alkylation or N-alkylation of the aminooxy moiety[1].

  • Oxime Condensation: The aminooxy group benefits from the "alpha-effect," making it exponentially more reactive toward aldehydes and ketones than standard amines[2]. Upon neutralization, even trace amounts of acetone (commonly used in glassware cleaning) will spontaneously condense with the aminooxy group to form a stable oxime/Schiff base.

To circumvent these issues, the deprotection must utilize aggressive carbocation scavengers, and the final product must be isolated strictly as a protonated di-salt (masking the nucleophilicity of both the piperidine nitrogen and the aminooxy group).

Physicochemical Profile of the Target Molecule
PropertyValue
Compound Name Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
CAS Registry Number 1785180-23-5
Molecular Formula C₁₂H₂₄N₂O₃
Molecular Weight 244.33 g/mol
Reactive Moieties N-Boc (protected secondary amine), -O-NH₂ (free aminooxy)
Target Product 4-[2-(aminooxy)ethyl]piperidine (Isolated as a stable Di-salt)

Side Reaction Pathways & Mitigation Strategy

The following diagram illustrates the causality behind the required experimental choices, mapping the potential failure points against their chemical mitigations.

SideReactions A Reactive Aminooxy (-O-NH2) B t-Butyl Cation A->B Electrophilic attack C Trace Carbonyls A->C Nucleophilic attack G Protonation (Salt) A->G Stabilized via D Alkylated Byproduct B->D Without scavenger F TIPS Scavenger B->F Quenched by E Oxime Formation C->E Without protection

Potential side reactions of the aminooxy group and corresponding mitigation strategies.
Scavenger Selection for Cleavage Cocktail
ScavengerConcentration (v/v)Mechanistic Purpose
Triisopropylsilane (TIPS) 2.5% - 5.0%Acts as a hydride donor; rapidly quenches the tert-butyl carbocation to prevent N/O-alkylation[1].
Water (H₂O) 2.5% - 5.0%Traps carbocations to form tert-butanol; aids in solubilizing polar di-salt intermediates.

Experimental Methodologies

Two validated protocols are provided. Protocol A is the standard liquid-phase approach using Trifluoroacetic acid (TFA). Protocol B is the preferred method for long-term storage, as it directly yields the highly crystalline dihydrochloride salt.

Protocol A: Liquid-Phase Deprotection (TFA/DCM)

Yields: 4-[2-(aminooxy)ethyl]piperidine bis-trifluoroacetate

  • Preparation: Dissolve Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to 0 °C in an ice bath.

  • Cocktail Formulation: Prepare a fresh cleavage cocktail of TFA / DCM / TIPS / H₂O in a volumetric ratio of 50:45:2.5:2.5.

  • Addition: Add the cleavage cocktail dropwise to the starting material solution under an inert argon atmosphere.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 1.5 to 2 hours. Monitor the disappearance of the starting material via LC-MS.

  • Concentration: Evaporate the volatiles under reduced pressure. Crucial: Do not exceed a water bath temperature of 30 °C to prevent thermal degradation of the aminooxy moiety.

  • Precipitation: Add the concentrated viscous residue dropwise into 10 volumes of vigorously stirred, ice-cold diethyl ether. The bis-TFA salt will precipitate as a white solid.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant. Wash the pellet twice with fresh cold diethyl ether to extract residual TIPS and tert-butanol.

  • Storage: Dry the resulting bis-trifluoroacetate salt under high vacuum for 4 hours. Store strictly at -20 °C under argon.

Protocol B: Anhydrous Deprotection (4M HCl in Dioxane)

Yields: 4-[2-(aminooxy)ethyl]piperidine dihydrochloride

  • Preparation: Dissolve the starting material (1.0 eq) in a minimal volume of anhydrous methanol or DCM (approx. 0.2 M).

  • Addition: Cool the reaction vessel to 0 °C. Slowly add 10 equivalents of 4M HCl in 1,4-dioxane.

  • Reaction: Stir at room temperature for 2 hours. The generation of isobutylene gas will be observed, which naturally acts as a leaving group, reducing the heavy reliance on liquid scavengers.

  • Precipitation: As the Boc group is cleaved and the piperidine/aminooxy nitrogens are protonated, the highly polar dihydrochloride salt will typically spontaneously precipitate from the dioxane mixture.

  • Isolation: Add cold diethyl ether to drive the precipitation to completion. Filter through a sintered glass funnel or centrifuge to collect the solid.

  • Storage: Wash with cold ether, dry under vacuum, and store the crystalline dihydrochloride salt at -20 °C.

Process Workflow

Workflow A Boc-Piperidine Aminooxy B Acidic Cleavage (TFA or HCl) A->B Deprotection C Precipitation (Cold Et2O) B->C Workup D Stable Di-salt (Bis-TFA or 2HCl) C->D Isolation E Downstream Ligation D->E In situ base

Optimized workflow for the Boc deprotection and isolation of the aminooxy-piperidine di-salt.

Critical Handling & Workup Insights (E-E-A-T)

To ensure a self-validating and reproducible system, the following causal relationships must be understood and strictly adhered to:

  • The "Zero-Acetone" Rule: The pKa of an aminooxy group is approximately 4.6, making it a weaker base than a standard amine, but its alpha-effect makes it a hyper-reactive nucleophile[2]. If glassware is washed with acetone and not perfectly dried, the free aminooxy group will quantitatively convert to an isopropylidene oxime during the reaction or workup. Use only methanol or acetonitrile for glassware preparation.

  • Why Isolate as a Di-Salt? The target molecule contains a secondary amine (piperidine, pKa ~10.5) and an aminooxy group (pKa ~4.6). If the compound is neutralized to a free base during workup, intermolecular interactions and extreme sensitivity to atmospheric aldehydes will rapidly degrade the batch. Maintaining the compound as a bis-TFA or dihydrochloride salt protonates both nitrogen centers, completely masking their nucleophilicity and granting the compound indefinite shelf-life at -20 °C.

  • In Situ Neutralization: Do not free-base the isolated di-salt until the exact moment of downstream coupling. When performing an oxime ligation or amide coupling, dissolve the salt in your reaction buffer/solvent and add your base (e.g., DIPEA or aniline catalyst) in the presence of the target electrophile.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Available at:[Link]

Sources

Application

Using Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate for peptide modification

An in-depth technical guide to utilizing Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate for advanced peptide modification. This document is designed for researchers and drug development professionals seeking to...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to utilizing Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate for advanced peptide modification. This document is designed for researchers and drug development professionals seeking to leverage oxime ligation for bioconjugation, focusing on mechanistic causality, reaction optimization, and self-validating laboratory protocols.

Chemical Rationale: Why This Specific Linker?

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a highly specialized, bifunctional linker designed for precise peptide engineering. Its architecture solves two distinct challenges in peptide-drug conjugate (PDC) development and targeted protein degradation (PROTACs):

  • The Aminooxy Terminus (-O-NH₂): The presence of an adjacent oxygen atom endows the nitrogen lone pair with the "alpha-effect," raising its Highest Occupied Molecular Orbital (HOMO) energy. This makes the aminooxy group exceptionally nucleophilic, allowing it to undergo rapid, chemoselective oxime ligation with aldehydes or ketones under mild conditions where standard amines are protonated and inert[1].

  • The Boc-Protected Piperidine Core: Piperidine is a privileged pharmacophore. Once the oxime bond is formed, the Boc (tert-butyloxycarbonyl) group can be selectively removed. The resulting secondary amine acts as a basic center to improve the peptide's aqueous solubility, disrupt aggregation, or serve as a secondary conjugation handle for fluorophores or E3 ligase ligands.

Mechanistic Causality of Catalyzed Oxime Ligation

The formation of an oxime bond involves a two-step mechanism: a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the stable C=N-O linkage[1].

However, the uncatalyzed reaction is kinetically sluggish, particularly at the low micromolar concentrations typical of peptide bioconjugation. To overcome this, nucleophilic catalysts such as aniline or p-phenylenediamine (pPDA) are employed. These catalysts rapidly condense with the peptide's aldehyde to form a highly electrophilic Schiff base (imine) intermediate. The aminooxy linker then attacks this intermediate much faster than it would the native aldehyde, dramatically lowering the activation energy[2].

Mechanism N1 Peptide Carbonyl (Aldehyde/Ketone) N2 Schiff Base Intermediate (Highly Electrophilic) N1->N2 Catalyst (Aniline/pPDA) Fast N3 Tetrahedral Intermediate (Nucleophilic Attack) N1->N3 Uncatalyzed Route (Slow/Sluggish) N2->N3 Aminooxy-Piperidine-Boc Attack N4 Stable Oxime Conjugate (C=N-O) + H2O N3->N4 Dehydration (-H2O)

Kinetic pathway of catalyzed oxime ligation vs the uncatalyzed route.

Quantitative Reaction Dynamics

Selecting the correct catalyst and pH is critical for maintaining peptide integrity. While aniline is the historical standard for acidic conditions (pH 4.5), pPDA has emerged as a superior catalyst for pH-sensitive peptides, enabling rapid ligation at neutral pH[3].

Table 1: Catalyst Efficiency in Oxime Ligation

Catalyst SystemWorking ConcentrationOptimal pHRelative Rate AccelerationBest Use Case
None (Baseline)N/A4.51xHighly robust peptides, high concentrations.
Aniline 10 - 100 mM4.5~40xStandard SPPS-cleaved linear peptides.
p-Phenylenediamine 2 - 10 mM7.0~120xpH-sensitive, disulfide-rich peptides[2].

Data synthesized from established bioconjugation kinetic studies[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . By embedding Liquid Chromatography-Mass Spectrometry (LC-MS) checkpoints, researchers can definitively confirm the success of both the ligation and the subsequent deprotection steps based on exact mass shifts.

Phase 1: Catalyzed Oxime Ligation

Objective: Conjugate the linker to an aldehyde-bearing peptide.

  • Buffer Preparation: Prepare a 100 mM Sodium Phosphate buffer at pH 7.0.

  • Catalyst Activation: Dissolve p-phenylenediamine (pPDA) in the buffer to a final concentration of 10 mM. Note: pPDA solutions should be prepared fresh to avoid oxidation.

  • Peptide Solubilization: Dissolve the aldehyde-functionalized peptide in the catalytic buffer to a concentration of 100 µM.

  • Linker Addition: Add Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate (from a 100 mM stock in anhydrous DMSO) to achieve a final concentration of 500 µM (5 molar equivalents).

  • Incubation: Agitate gently at room temperature for 1 to 2 hours.

  • Validation Checkpoint 1 (LC-MS): Analyze a 2 µL aliquot.

    • Causality Check: The exact mass of the linker is 244.18 Da. The condensation reaction releases one molecule of water (18.02 Da).

    • Success Criteria: You must observe a clean mass shift of +226.16 Da on the target peptide peak.

Phase 2: Boc Deprotection & Activation

Objective: Remove the Boc group to expose the secondary piperidine amine.

  • Purification: Purify the oxime-conjugated peptide using semi-preparative RP-HPLC to remove excess linker and pPDA. Lyophilize the product.

  • Cleavage Cocktail: Resuspend the lyophilized peptide in a standard deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Incubation: Stir at room temperature for 1 hour. The TIS acts as a scavenger to prevent re-alkylation by the liberated tert-butyl cations.

  • Precipitation: Concentrate the TFA under a stream of nitrogen and precipitate the peptide using ice-cold diethyl ether. Centrifuge and wash the pellet twice.

  • Validation Checkpoint 2 (LC-MS): Resuspend a fraction of the pellet in 50% Acetonitrile/H₂O for analysis.

    • Causality Check: The loss of the Boc group (C₅H₈O₂) corresponds to a mass reduction.

    • Success Criteria: You must observe a mass shift of -100.05 Da relative to the intermediate from Phase 1.

Workflow A 1. Prepare Peptide-Aldehyde B 2. Ligation (pH 4.5 - 7.0) A->B C 3. LC-MS Validation (+226.2 Da) B->C D 4. Boc Deprotection (TFA Cocktail) C->D E 5. Final LC-MS Validation (-100.1 Da) D->E

Self-validating experimental workflow for piperidine-oxime peptide modification.

Troubleshooting & Field-Proven Insights

  • Incomplete Ligation (<90% yield after 4 hours): Steric hindrance around the peptide's aldehyde can severely retard nucleophilic attack. Solution: Increase the reaction temperature to 37°C or increase the linker equivalence to 10x. Ensure your pPDA catalyst has not oxidized (indicated by a dark brown/black buffer color).

  • Premature Boc Deprotection: If LC-MS during Phase 1 shows a +126.11 Da shift instead of +226.16 Da, the Boc group is falling off during ligation. Solution: This occurs if the local pH drops below 4.0. Strictly buffer the reaction at pH 5.0–7.0 and verify the pH after adding all reagents.

  • Oxime Reversibility: While oximes are highly stable, they can slowly hydrolyze in extreme aqueous acidic environments over months. For long-term storage of the final conjugate, lyophilize the peptide and store it at -20°C as a dry powder[2].

Sources

Method

Preparation of Antibody-Drug Conjugates (ADCs) using Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate: A Dual-Orthogonal Conjugation Strategy

Executive Summary & Strategic Rationale The development of next-generation Antibody-Drug Conjugates (ADCs) requires linker chemistries that offer absolute chemoselectivity, high physiological stability, and precise contr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The development of next-generation Antibody-Drug Conjugates (ADCs) requires linker chemistries that offer absolute chemoselectivity, high physiological stability, and precise control over the Drug-to-Antibody Ratio (DAR). Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a highly versatile, heterobifunctional building block designed to meet these exact criteria.

This molecule features two orthogonal reactive poles:

  • An ultra-nucleophilic aminooxy group (-O-NH₂) for rapid, acid-catalyzed oxime ligation to a ketone-bearing payload.

  • A Boc-protected piperidine ring , which, upon deprotection, yields a secondary amine perfectly tuned for aza-Michael addition to engineered dehydroalanine (Dha) residues on the antibody.

By utilizing this dual-orthogonal strategy, developers can completely bypass the plasma instability (retro-Michael deconjugation) classically associated with maleimide-thiol linkages, replacing them with irreversible oxime and tertiary amine bonds.

Mechanistic Causality: The "Why" Behind the Chemistry

To build a self-validating experimental system, it is critical to understand the thermodynamic and kinetic drivers dictating each step of the workflow.

The α -Effect and Oxime Ligation

The first step involves conjugating the linker to a ketone-modified payload. The aminooxy group exhibits the α -effect—where the adjacent oxygen atom's lone pairs repel the nitrogen's lone pairs, drastically increasing its nucleophilicity[1]. This allows the aminooxy group to selectively attack ketones at a mildly acidic pH (4.5–5.0) to form a highly stable oxime bond. Performing this step first ensures that the payload is securely attached before any interaction with the delicate monoclonal antibody (mAb) occurs.

The Necessity of Boc Protection

The piperidine nitrogen is a secondary amine. If left unprotected during the initial payload conjugation, it could undergo unwanted acylation or alkylation, destroying the linker's bifunctionality. The tert-butyloxycarbonyl (Boc) group is stable under the acidic conditions of oxime ligation but is easily and quantitatively removed by Trifluoroacetic Acid (TFA) prior to antibody conjugation. Crucially, Boc deprotection must occur before introducing the antibody , as TFA exposure would instantly denature the protein.

Chemoselective Aza-Michael Addition

Once the Boc group is removed, the free piperidine acts as the conjugation warhead. Traditional primary amines (like native lysines) are poor Michael donors at physiological pH. However, the piperidine ring possesses a highly tuned pKa (~11) and a specific steric profile that makes it uniquely suited for chemoselective aza-Michael addition to dehydroalanine (Dha) at pH 8.0[2]. Dha residues are electrophilic α,β -unsaturated amino acids that can be engineered into the antibody by bis-alkylating native cysteines with 2,5-dibromohexanediamide (DBHDA)[3]. The resulting tertiary amine linkage is entirely resistant to biological thiols (e.g., glutathione) and plasma degradation.

Workflow Visualization

ADC_Workflow Node1 Step 1: Oxime Ligation Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate + Ketone-Payload Node2 Boc-Protected Oxime Linker-Payload Node1->Node2 pH 4.5, Aniline Cat. Node3 Step 2: Boc Deprotection (20% TFA in DCM) Node2->Node3 Node4 Free Piperidine Oxime Linker-Payload Node3->Node4 Yield >95% Node7 Step 4: Aza-Michael Conjugation (pH 8.0, 37°C) Node4->Node7 Node5 Step 3: Antibody Engineering Convert Cys to Dehydroalanine (Dha) Node6 Dha-Modified Antibody Node5->Node6 DBHDA Reagent Node6->Node7 Node8 Final Antibody-Drug Conjugate (ADC) Stable Tertiary Amine & Oxime Linkages Node7->Node8 Chemoselective Ligation

Fig 1. Dual-orthogonal ADC conjugation utilizing oxime ligation and aza-Michael addition.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of the Oxime-Linked Payload

Objective: Attach the ketone-bearing payload to the aminooxy pole of the linker.

  • Dissolve the ketone-modified payload (e.g., Levulinyl-MMAE) (1.0 eq) and Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate (1.2 eq) in a 1:1 mixture of DMSO and 100 mM Sodium Acetate buffer (pH 4.5).

  • Add aniline (10 mM final concentration) to act as a nucleophilic catalyst, accelerating the oxime formation[1].

  • Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Purify the Boc-protected oxime linker-payload via preparative RP-HPLC and lyophilize.

Protocol 2: Boc Deprotection of the Linker-Payload

Objective: Unmask the piperidine secondary amine for downstream protein conjugation.

  • Dissolve the lyophilized intermediate in anhydrous Dichloromethane (DCM).

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20% (v/v).

  • Stir at room temperature for 1 hour.

  • Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3x) to remove residual TFA.

  • Lyophilize to yield the free piperidine-oxime-payload as a TFA salt.

Protocol 3: Engineering Dehydroalanine (Dha) on the Antibody

Objective: Convert native interchain disulfides into electrophilic Dha residues.

  • Reduction: Buffer exchange the monoclonal antibody (mAb) into 50 mM Sodium Borate, 150 mM NaCl, 1 mM EDTA, pH 8.0. Add Tris(2-carboxyethyl)phosphine (TCEP) (2.5 eq per mAb) and incubate at 37°C for 2 hours to reduce interchain disulfides.

  • Elimination: Cool the mixture to 4°C. Add 2,5-dibromohexanediamide (DBHDA) (15 eq dissolved in DMF; final DMF <10% v/v). DBHDA bis-alkylates the free thiols and induces an E2 elimination to form Dha[3].

  • Incubate at 37°C for 4 hours.

  • Purify the Dha-modified mAb via Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) into fresh Borate buffer (pH 8.0).

Protocol 4: Aza-Michael Conjugation to Yield the Final ADC

Objective: Conjugate the deprotected linker-payload to the Dha-mAb.

  • To the Dha-mAb in Borate buffer (pH 8.0), add the free piperidine-oxime-payload (10 eq relative to mAb, dissolved in DMSO; final DMSO <10% v/v).

  • Incubate the reaction at 37°C for 6–8 hours. The basicity of the piperidine drives the chemoselective aza-Michael addition into the Dha residues[2].

  • Quench the reaction by adding excess free piperidine (optional) or immediately purify the final ADC via SEC to remove unreacted payload.

  • Formulate the ADC in a suitable storage buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0).

Quantitative Data & Analytics

The following table summarizes the expected analytical metrics for a highly optimized workflow utilizing this dual-orthogonal strategy.

Process StepAnalytical MethodExpected MetricMechanistic Indicator
1. Oxime Ligation LC-MS (Small Molecule)>90% YieldComplete consumption of ketone payload.
2. Boc Deprotection LC-MS / NMR>95% YieldLoss of tert-butyl signal (-9.0 ppm in 1H NMR).
3. Dha Engineering Intact Mass Spec (ESI-TOF)>95% Cys-to-Dha conversionMass shift corresponding to loss of H₂S (-34 Da per Cys).
4. ADC Conjugation HIC / Intact Mass SpecDAR = 3.8 – 4.0Near-complete occupancy of engineered Dha sites.
ADC Stability In vitro Human Plasma (14d)>95% Intact LinkageAbsence of payload shedding (confirms aza-Michael stability).

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.[Link]

  • Freedy, A. M., Matos, M. J., Boutureira, O., Corzana, F., Guerreiro, A., Akkapeddi, P., ... & Bernardes, G. J. L. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society, 139(50), 18365–18375.[Link]

  • Dadová, J., Galan, S. R. G., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of dehydroalanine. Current Opinion in Chemical Biology, 46, 71-81.[Link]

Sources

Application

Application Note: Step-by-Step Synthesis of PROTACs Using Aminooxy Piperidine Linkers via Modular "Split-PROTAC" Assembly

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the cell’s ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. Historically, PROTAC design relied heavily on flexible polyethylene glycol (PEG) or alkyl chains to link the Protein of Interest (POI) ligand to the E3 ligase ligand. However, the field is rapidly shifting toward rigidified linkers, such as saturated heterocycles (e.g., piperidines and piperazines), to overcome the pharmacokinetic and thermodynamic limitations of flexible chains[1].

The Causality of Linker Rigidification (Why Piperidine?)

Incorporating a piperidine ring into the linker architecture serves three critical mechanistic functions:

  • Thermodynamic Pre-organization: Flexible PEG chains incur a massive entropic penalty ( ΔS ) when folding into the highly constrained POI-PROTAC-E3 ternary complex. Piperidine restricts the linker's conformational degrees of freedom, pre-organizing the molecule and thermodynamically favoring ternary complex formation.

  • Metabolic Stability: Linear ethers are highly susceptible to oxidative cleavage by cytochrome P450 enzymes. Rigidified cycloalkanes like piperidine significantly extend the metabolic half-life ( T1/2​ ) of the degrader[1].

  • Physicochemical Tuning: PROTACs often violate the "Rule of Five," suffering from poor aqueous solubility. The basic nitrogen of the piperidine ring ( pKa​ typically 7–8) becomes protonated at physiological pH, drastically improving aqueous solubility without compromising cell permeability[2].

The Causality of Oxime Ligation (Why Aminooxy?)

To accelerate the optimization of these advanced linkers, researchers employ a modular "Split-PROTAC" approach[3]. By functionalizing one ligand with an aldehyde and the other with an aminooxy-piperidine linker, the two halves can be joined via chemoselective oxime ligation. Unlike click chemistry, which requires copper catalysts that can degrade sensitive biological motifs, oxime ligation proceeds under mild, bioorthogonal conditions, yielding a highly stable, covalent oxime bond.

UPS_Pathway POI Protein of Interest (Target) Ternary Ternary Complex (POI - PROTAC - E3) POI->Ternary PROTAC PROTAC (Piperidine Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->Ternary Ub Polyubiquitination Ternary->Ub E2 Ligase Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Recognition

Figure 1: Mechanism of PROTAC-mediated targeted protein degradation via the UPS pathway.

Experimental Workflow: The "Split-PROTAC" Paradigm

The synthesis workflow is compartmentalized into two self-validating modules: the preparation of the functionalized precursors, and the catalytic assembly of the final PROTAC.

Split_PROTAC Aldehyde Aldehyde-Functionalized Target Ligand Ligation Oxime Ligation (pH 4.5, Aniline Cat.) Aldehyde->Ligation Aminooxy Aminooxy-Piperidine E3 Ligand Aminooxy->Ligation PROTAC Assembled PROTAC (Oxime Linkage) Ligation->PROTAC H2O byproduct Purification Prep-HPLC & LC-MS Validation PROTAC->Purification

Figure 2: Modular "Split-PROTAC" assembly workflow utilizing chemoselective oxime ligation.

Step-by-Step Methodologies

Protocol A: Synthesis of the Aminooxy-Piperidine E3 Ligand

Objective: Attach a Boc-protected aminooxy-piperidine linker to an amine-bearing E3 ligase ligand (e.g., a pomalidomide derivative), followed by deprotection.

  • Amide Coupling:

    • Dissolve 1.0 eq of the E3 ligand-amine and 1.2 eq of Boc-aminooxy-piperidine-COOH in anhydrous DMF (0.1 M).

    • Mechanistic Choice: Add 1.5 eq of HATU and 3.0 eq of DIPEA. HATU is explicitly chosen over EDC/NHS because it efficiently drives the coupling of sterically hindered secondary amines inherent to piperidine scaffolds. DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.

    • Stir at room temperature for 2 hours.

  • Isolation:

    • Quench with water, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Boc Deprotection:

    • Resuspend the crude intermediate in a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution containing 2% Triisopropylsilane (TIPS).

    • Mechanistic Choice: TFA drives the acid-catalyzed hydrolysis of the Boc group. TIPS is a critical addition; it acts as a carbocation scavenger to prevent the cleaved tert-butyl cations from re-alkylating the highly nucleophilic aminooxy oxygen.

    • Stir for 1 hour at room temperature, then evaporate the solvent to yield the aminooxy-piperidine E3 ligand as a TFA salt.

  • Self-Validation Check: Analyze via LC-MS. The mass spectrum must show the complete disappearance of the Boc-protected mass [M+H]+ , replaced by the deprotected [M−Boc+H]+ mass.

Protocol B: Catalytic Oxime Ligation (PROTAC Assembly)

Objective: Chemoselectively ligate the aminooxy-piperidine E3 ligand to an aldehyde-functionalized POI ligand.

  • Preparation of Stocks: Prepare 10 mM stock solutions of both the Aldehyde-POI ligand and the Aminooxy-Piperidine E3 ligand in anhydrous DMSO.

  • Reaction Assembly: In a clean vial, combine 50 µL of each stock solution (equimolar ratio).

  • Buffer Addition: Add 100 µL of 100 mM Sodium Acetate buffer (pH 4.5).

    • Mechanistic Choice: At pH 4.5, the aldehyde oxygen is sufficiently protonated (increasing electrophilicity), while the aminooxy group ( pKa​≈4.6 ) remains partially unprotonated and highly nucleophilic.

  • Catalysis: Add Aniline to achieve a final concentration of 100 mM.

    • Mechanistic Choice: Direct oxime formation suffers from a slow dehydration step. Aniline acts as a nucleophilic catalyst, rapidly forming a protonated Schiff base intermediate with the aldehyde. This intermediate undergoes rapid transimination with the aminooxy group, accelerating the reaction rate by up to 100-fold[3].

  • Incubation: Stir the mixture at 37°C for 2 hours.

  • Self-Validation Check: Withdraw a 2 µL aliquot, quench in 98 µL of 50% Acetonitrile/Water (0.1% Formic Acid), and inject into the LC-MS. A successful trajectory will show a transient peak corresponding to the aniline-Schiff base intermediate, followed by the dominant emergence of the final PROTAC mass. Lack of the Schiff base intermediate implies insufficient aniline catalysis or incorrect buffer pH.

  • Purification: Purify the final reaction mixture via preparative HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the pure PROTAC.

Quantitative Data & Optimization Summaries

Table 1: Impact of Linker Rigidification on PROTAC Properties

Comparison of traditional flexible linkers versus the rigidified piperidine architecture.

PropertyFlexible PEG LinkerRigid Piperidine LinkerMechanistic Causality
Conformational Entropy HighLowPiperidine restricts rotatable bonds, lowering the entropic penalty ( ΔS ) during ternary complex formation.
Metabolic Stability ( T1/2​ ) < 30 min> 140 minSaturated heterocycles resist oxidative cleavage by cytochrome P450 enzymes better than linear ethers[1].
Aqueous Solubility ModerateHighThe basic nitrogen in piperidine ( pKa​ 7-8) becomes protonated at physiological pH, enhancing solvation[2].
Table 2: Optimization of Oxime Ligation Parameters

Empirical data demonstrating the necessity of pH control and nucleophilic catalysis.

pHCatalystTime to >95% YieldObservation / Validation
7.4 None> 24 hoursPoor electrophilicity of aldehyde; slow kinetics.
4.5 None8 - 12 hoursImproved kinetics, but dehydration step remains rate-limiting.
4.5 100 mM Aniline1 - 2 hoursRapid transimination via Schiff base intermediate; optimal condition.

References

1.[3] Title: Aminooxy-PEG Linkers in PROTACs: A Comparative Guide to a Modular Approach. Source: Benchchem. URL:

2.[2] Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Advances. URL:

3.[1] Title: Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy. Source: European Journal of Medicinal Chemistry (via PubMed). URL:

Sources

Method

Application Note: Site-Specific Conjugation of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate to Oxidized Glycoproteins

Executive Summary The site-specific modification of glycoproteins—such as monoclonal antibodies (mAbs) and erythropoietin (EPO)—is a cornerstone of modern biotherapeutics and antibody-drug conjugate (ADC) development. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The site-specific modification of glycoproteins—such as monoclonal antibodies (mAbs) and erythropoietin (EPO)—is a cornerstone of modern biotherapeutics and antibody-drug conjugate (ADC) development. This application note details a highly efficient, self-validating protocol for the bioconjugation of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate to oxidized glycoproteins. By leveraging mild periodate oxidation followed by nucleophile-catalyzed oxime ligation, researchers can achieve high-yielding, site-directed labeling at the glycan chains, thereby preserving the structural integrity and biological activity of the protein's core domains.

Mechanistic Rationale & Design Principles

As a Senior Application Scientist, I emphasize that successful bioconjugation relies not just on executing steps, but on understanding the chemical causality behind each reagent choice:

  • The Target (Oxidized Glycans): Glycoproteins contain complex N-linked and O-linked oligosaccharides. Mild oxidation with sodium meta-periodate (NaIO₄) selectively cleaves the cis-diols present on terminal sugar residues (predominantly sialic acid and galactose) to generate reactive aldehydes. This strategy deliberately directs conjugation away from critical protein interfaces (e.g., the Fab region of an antibody), preventing the loss of target-binding affinity 1[1].

  • The Linker: Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate features an alpha-effect driven, highly nucleophilic aminooxy group (-O-NH₂) and a Boc-protected piperidine ring. The Boc group is critical; it prevents the secondary amine of the piperidine from participating in unwanted side reactions during storage and ligation, while also acting as a hydrophobic tag to facilitate RP-HPLC tracking.

  • The Chemistry & Catalysis: The aminooxy group reacts with glycan-derived aldehydes to form a hydrolytically stable oxime bond 2[2]. Because uncatalyzed oxime ligation is kinetically sluggish at physiological pH, we employ nucleophilic catalysts such as p-phenylenediamine (pPDA) or m-phenylenediamine (mPDA). These catalysts rapidly form a highly electrophilic aryl imine intermediate, accelerating the reaction up to 150-fold and allowing it to proceed efficiently at near-neutral pH 3[3].

Experimental Workflows & Mechanisms

G A Native Glycoprotein (cis-diols) B Oxidized Glycoprotein (Aldehydes) A->B NaIO4 Oxidation C Conjugated Glycoprotein (Boc-Protected) B->C Oxime Ligation (pPDA Catalyzed) Val1 Checkpoint 1: Purpald Assay / LC-MS B->Val1 Val2 Checkpoint 2: Intact Mass Shift (+226.3 Da) C->Val2

Caption: Workflow for the site-specific conjugation of aminooxy-piperidine linkers.

Mechanism Aldehyde Glycan Aldehyde (Target) Imine Aryl Imine Intermediate (Highly Electrophilic) Aldehyde->Imine p-Phenylenediamine (Catalyst) Oxime Stable Oxime Linkage (Product) Aldehyde->Oxime Uncatalyzed Pathway (Kinetically Slow) Imine->Oxime Aminooxy-Piperidine Linker (Nucleophilic Attack)

Caption: Nucleophilic catalysis mechanism of oxime ligation using p-phenylenediamine.

Quantitative Data: Catalyst Optimization

Selecting the correct catalyst is paramount for maintaining protein stability. While aniline is a traditional choice, newer diamine catalysts allow for faster reactions at milder pH levels, minimizing the risk of protein precipitation or degradation 4[4].

Catalyst SystemConcentrationOptimal pHRelative Rate MultiplierTime to >90% Conversion
Uncatalyzed N/A4.5 - 5.51x24 - 48 h
Aniline 100 mM4.5 - 5.0~10x - 20x4 - 6 h
p-Phenylenediamine (pPDA) 10 mM5.5 - 6.5~120x1 - 2 h
m-Phenylenediamine (mPDA) 10 mM5.5 - 6.5~150x< 1 h

Step-by-Step Methodology

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the analytical checkpoints.

Phase 1: Mild Periodate Oxidation

Objective: Convert glycan cis-diols to reactive aldehydes without oxidizing sensitive amino acids (e.g., methionine).

  • Preparation: Dilute the target glycoprotein to 2-5 mg/mL in Oxidation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

  • Oxidation: Add freshly prepared Sodium meta-periodate (NaIO₄) to a final concentration of 10 mM. (Note: Use 1 mM if strictly targeting terminal sialic acids).

  • Incubation: Protect the reaction vessel from light (to prevent free-radical generation) and incubate at 4°C for 30 minutes.

  • Quenching (Critical Step): Add glycerol to a final concentration of 50 mM and incubate for 15 minutes. Causality: Glycerol contains vicinal diols that rapidly consume unreacted NaIO₄, preventing over-oxidation of the protein backbone.

  • Purification: Buffer exchange the oxidized protein into Conjugation Buffer (100 mM Sodium Acetate, pH 5.5) using a desalting column (e.g., Zeba Spin) or dialysis.

Validation Checkpoint 1: React a small aliquot with Purpald reagent. A purple color change confirms the successful generation of aldehydes.

Phase 2: Catalyzed Oxime Ligation

Objective: Conjugate the aminooxy linker to the newly formed aldehydes.

  • Linker Preparation: Dissolve Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in anhydrous DMSO to create a 100 mM stock.

  • Catalyst Preparation: Prepare a 100 mM stock of p-phenylenediamine (pPDA) in Conjugation Buffer.

  • Reaction Assembly: To the oxidized glycoprotein, add the aminooxy linker to a final concentration of 20-50 molar equivalents per estimated glycosylation site.

  • Catalysis: Add the pPDA stock to achieve a final catalyst concentration of 10 mM.

  • Incubation: Incubate the mixture at room temperature (20-25°C) for 2 hours under gentle agitation.

  • Purification: Remove excess linker and catalyst by buffer exchanging into PBS (pH 7.4) using a size-exclusion chromatography (SEC) column.

Validation Checkpoint 2: Analyze the conjugate via Intact Mass Spectrometry (LC-TOF). You should observe a mass shift of +226.3 Da per conjugated linker (Molecular Weight of Linker[244.3 Da] minus H₂O [18.0 Da] from oxime condensation).

Phase 3: Expert Considerations for Downstream Boc Deprotection

A common pitfall in bioconjugation is the assumption that the Boc group can be easily removed post-ligation. Standard Boc deprotection requires strong acids (e.g., 50-95% Trifluoroacetic Acid, TFA), which will irreversibly denature and precipitate intact glycoproteins.

  • Field-Proven Insight: If your downstream application requires the free secondary amine of the piperidine, you must either:

    • Deprotect the linker prior to oxime ligation (using TFA, then drying thoroughly).

    • Pre-conjugate your payload (e.g., an NHS-ester fluorophore or drug) to the deprotected piperidine before reacting the aminooxy group with the glycoprotein.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Reagents for Modifying Aldehydes and Ketones—Section 3.

Sources

Technical Notes & Optimization

Troubleshooting

Improving oxime ligation yield with Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Welcome to the Technical Support Center for bioconjugation and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bioconjugation and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of utilizing Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in oxime ligations.

This compound is highly valuable in drug discovery: the reactive aminooxy group forms a hydrolytically stable oxime linkage with target aldehydes/ketones, while the Boc-protected piperidine serves as a masked pharmacophore that can later be deprotected to reveal a basic amine. However, researchers frequently encounter low yields due to the hydrophobic nature of the Boc group and the inherently slow dehydration kinetics of oxime formation at physiological pH.

This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure your ligations achieve near-quantitative yields.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my oxime ligation yield low when reacting Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate at physiological pH (pH 7.0)? A1: At neutral pH, the dehydration of the carbinolamine intermediate into the final oxime is the rate-limiting step. Without a catalyst, this reaction is extremely slow, leading to competing side reactions or hydrolysis. To bypass this thermodynamic bottleneck, you must introduce a nucleophilic organocatalyst. Substituted anilines, specifically 1, can accelerate the reaction rate by 120-fold compared to uncatalyzed conditions at pH 7.0[1]. The catalyst rapidly forms a highly reactive Schiff base with the target carbonyl, which is then efficiently displaced by your aminooxy reagent via transoximization.

Q2: I am already using aniline as a catalyst, but my reaction with a ketone-functionalized target is still stalling. How can I improve this? A2: Ketones are significantly more sterically hindered and less electrophilic than aldehydes. Aniline has a strict aqueous solubility limit of ~100 mM and provides only moderate rate enhancement (approx. 2.7-fold at pH 7.0)[1]. To resolve this, switch to m-phenylenediamine (mPDA) or pPDA. mPDA boasts superior aqueous solubility, allowing it to be used at massive concentrations (up to 500 mM), making it up to 2 for stubborn ketone ligations[2].

Q3: My target protein precipitates immediately upon adding the Boc-protected aminooxy piperidine. What is the cause? A3: The Boc-protected piperidine moiety is highly hydrophobic. If your reaction buffer is purely aqueous, the compound will aggregate and induce protein co-precipitation. Causality: Solvation of the hydrophobic Boc group requires a reduction in the dielectric constant of the medium. Dissolve your aminooxy reagent in a water-miscible organic solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock, ensuring the final organic solvent concentration in the reaction mixture remains between 5% and 10% to maintain protein folding.

Q4: I switched to mPDA to boost kinetics, but now my yield is zero. What happened? A4: You have likely exceeded the critical catalyst-to-reagent ratio. While mPDA is highly efficient, it forms a relatively stable Schiff base intermediate. If the ratio of [mPDA] to [aminooxy reagent] exceeds 25:1, the mPDA will thermodynamically outcompete the aminooxy compound, permanently 3[3]. To fix this, either lower the mPDA concentration or switch to pPDA, which forms a less stable Schiff base and does not block the reaction even at high concentrations[3].

Part 2: Visual Troubleshooting Logic & Pathways

Mechanism Target Target Molecule (Aldehyde/Ketone) SchiffBase Reactive Schiff Base Intermediate Target->SchiffBase + Catalyst Catalyst Nucleophilic Catalyst (pPDA / mPDA) Catalyst->SchiffBase Product Stable Oxime Conjugate (High Yield) SchiffBase->Product + Aminooxy DeadEnd Blocked Intermediate (Excess mPDA) SchiffBase->DeadEnd [mPDA]/[Aminooxy] > 25 Aminooxy Tert-butyl 4-[2-(aminooxy)ethyl] piperidine-1-carboxylate Aminooxy->Product

Caption: Catalytic pathway of oxime ligation highlighting the Schiff base intermediate and blocking risk.

Troubleshooting Issue Low Oxime Ligation Yield CheckSol Is the Boc-aminooxy reagent precipitating? Issue->CheckSol AddDMSO Add 10-20% DMSO/DMF to solubilize CheckSol->AddDMSO Yes CheckCat Are you using a catalyst? CheckSol->CheckCat No UseAniline Using Aniline? CheckCat->UseAniline Yes SwitchPDA Switch to pPDA (2-10 mM) or mPDA (50-100 mM) CheckCat->SwitchPDA No Catalyst UseAniline->SwitchPDA Yes (Slow kinetics) CheckRatio Using mPDA? Check ratio UseAniline->CheckRatio Using mPDA/pPDA FixRatio Ensure [mPDA]/[Aminooxy] < 25 or switch to pPDA CheckRatio->FixRatio Yield still 0

Caption: Troubleshooting logic tree for resolving low yields in oxime bioconjugation workflows.

Part 3: Quantitative Catalyst Comparison

Selecting the right catalyst is the single most important variable for improving yields with sterically hindered aminooxy reagents.

CatalystOptimal ConcentrationRelative Rate Enhancement (pH 7.0)Key AdvantagesLimitations
None N/A1x (Baseline)No extra purification neededExtremely slow; prone to hydrolysis and side reactions.
Aniline 10 - 100 mM~2.8 to 14-fold[1]Traditional standard; cheapLow aqueous solubility (~100 mM limit)[2]; slow with ketones.
m-Phenylenediamine (mPDA) 50 - 200 mMUp to 15x faster than aniline[2]High solubility; excellent for driving difficult ketone ligations.Can permanently block reaction if [mPDA]/[aminooxy] > 25[3].
p-Phenylenediamine (pPDA) 2 - 25 mM~120-fold faster than uncatalyzed[1]Highly effective at low concentrations; less stable Schiff base prevents blocking[3].Susceptible to oxidation over long-term storage.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes pPDA to maximize the yield of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate conjugation, ensuring rapid kinetics without the risk of Schiff-base blocking.

Step 1: Reagent Preparation

  • Prepare a 50 mM stock of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in anhydrous DMSO. Causality: DMSO prevents the hydrophobic Boc group from aggregating before it encounters the target.

  • Prepare a 0.5 M stock of p-phenylenediamine (pPDA) in 0.3 M sodium phosphate buffer, pH 7.0[3].

  • Prepare the target aldehyde/ketone-functionalized molecule (e.g., 50–100 µM) in 0.1 M phosphate buffer, pH 7.0.

Step 2: Reaction Assembly

  • Combine the target molecule with a 3- to 5-fold molar excess of the aminooxy reagent.

  • Ensure the final DMSO concentration in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation or precipitation.

Step 3: Catalysis Initiation

  • Add the pPDA catalyst stock to achieve a final concentration of 10–25 mM [1].

  • Mix gently and incubate at room temperature. Incubation times: 15 minutes to 2 hours for aldehydes; 4 to 10 hours for ketones[3].

Step 4: Validation Checkpoint (Self-Validating System) Do not proceed blindly to purification. Before quenching, remove a 2 µL aliquot and analyze via LC-MS or SDS-PAGE.

  • If unreacted target remains: The local concentration of the reactive intermediate may be too low. Spike in an additional 5 mM pPDA and 1 molar equivalent of the aminooxy reagent, then incubate for 1 additional hour.

  • If conversion is >95%: Proceed immediately to Step 5.

Step 5: Purification & Downstream Processing

  • Remove excess catalyst and unreacted aminooxy reagent using a NAP-5 desalting column (or PD-10) pre-equilibrated with 50 mM Tris·HCl, pH 7.5[3].

  • (Optional) If your workflow requires the free piperidine pharmacophore, the purified conjugate can now be treated with a mild acid (e.g., TFA) to cleave the Boc protecting group. The oxime bond is highly stable and will withstand standard Boc-deprotection conditions[4].

Part 5: References

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: University of Vienna (u:scholar) / RSC Chemical Science URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: American Chemical Society (ACS) Bioconjugate Chemistry URL:[Link]

Sources

Optimization

Troubleshooting low solubility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in water

Technical Support Center: Troubleshooting Low Aqueous Solubility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Aqueous Solubility of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous formulation and handling of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate. Below, you will find a diagnostic overview of the compound's physicochemical barriers, actionable solubilization protocols, and deep-dive FAQs.

Part 1: Diagnostic Overview & Causality

Why is this compound insoluble in water? The near-zero aqueous solubility of this compound at neutral pH is driven by a structural conflict between its functional groups.

  • The Hydrophobic Shield: The tert-butyloxycarbonyl (Boc) group is a massive, highly lipophilic moiety designed to protect the secondary amine of the piperidine ring. This group creates a massive thermodynamic penalty for water molecules, forcing them to form highly ordered, unfavorable clathrate structures around the molecule.

  • Lack of Ionization at Neutral pH: While the aminooxy group (-O-NH 2​ ) is polar and capable of hydrogen bonding, its pKa is exceptionally low (typically between 4.6 and 6.0 for the protonated form) compared to standard primary amines[1]. Consequently, at a physiological pH of 7.4, the aminooxy group remains unprotonated and neutral. Without a cationic charge to offset the hydrophobic bulk of the Boc-piperidine core, the molecule precipitates out of aqueous media.

Table 1: Physicochemical Properties & Ionization States

PropertyValue / StateImpact on Aqueous Solubility
Boc Group Lipophilicity High (LogP contribution > +2.0)Severely decreases solubility; drives hydrophobic aggregation.
Piperidine Nitrogen Neutral (Protected)Cannot be protonated; offers no solubility enhancement.
Aminooxy pKa ~4.6 - 6.0[1]Remains entirely unprotonated at pH > 6.0.
Net Charge at pH 7.4 0 (Neutral)Highly insoluble in standard biological buffers (PBS, HEPES).
Net Charge at pH 3.0 +1 (Protonated aminooxy)Soluble, but risks spontaneous Boc-deprotection over time.

Part 2: Solubilization Decision Matrix

The method you choose to solubilize this compound depends entirely on whether your downstream application requires the Boc protecting group to remain intact.

SolubilizationWorkflow Start Compound Insoluble in Aqueous Media Decision Is the Boc group still required? Start->Decision YesBoc Yes (Intact Boc Needed) Decision->YesBoc Keep Boc NoBoc No (Ready for Deprotection) Decision->NoBoc Cleave Boc CoSolvent Use DMSO/DMF Co-solvent System YesBoc->CoSolvent Formulation Use HP-β-CD Encapsulation YesBoc->Formulation Deprotect TFA/DCM or HCl/Dioxane Cleavage NoBoc->Deprotect WaterSoluble Highly Water-Soluble Secondary Amine Deprotect->WaterSoluble

Caption: Workflow for solubilizing Boc-protected aminooxy piperidine based on downstream requirements.

Part 3: Actionable Workflows & Protocols

Protocol A: Non-Destructive Solubilization (DMSO Stock Method)

Use this protocol when the Boc group must remain intact for downstream oxime ligations or peptide couplings.

  • Causality: DMSO is a polar aprotic solvent. Its hydrophobic methyl groups solvate the lipophilic Boc moiety, while its highly polar sulfoxide bond stabilizes the aminooxy tail, bypassing the need for ionization.

  • Step 1 (Calculation): Weigh the desired amount of the compound. To prepare a standard 100 mM stock, dissolve 24.4 mg of the powder in 1.0 mL of anhydrous DMSO.

  • Step 2 (Solvation): Add the anhydrous DMSO dropwise. Vortex vigorously for 30-60 seconds.

  • Step 3 (Self-Validation): Inspect the vial against a light source. The solution must transition from a cloudy suspension to a completely optically clear liquid. If microscopic particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Step 4 (Aqueous Dilution): Slowly pipette the DMSO stock into your final aqueous buffer under continuous vortexing. Keep the final DMSO concentration below 5% (v/v) to prevent the compound from crashing out.

Protocol B: Destructive Solubilization (Boc Deprotection)

Use this protocol when the piperidine nitrogen needs to be exposed. The resulting secondary amine (pKa ~10-11) will be fully protonated at neutral pH, making the compound infinitely water-soluble.

  • Causality: Strong acids protonate the Boc carbonyl oxygen, triggering the elimination of isobutylene gas and carbon dioxide, leaving behind the exposed, highly polar amine salt[2][3].

  • Step 1 (Preparation): Dissolve 100 mg of the compound in 2 mL of anhydrous Dichloromethane (DCM).

  • Step 2 (Acid Addition): Slowly add 0.5 mL of Trifluoroacetic Acid (TFA) to achieve a 20% (v/v) TFA/DCM solution[2].

  • Step 3 (Reaction Monitoring & Validation): Stir at room temperature for 1-2 hours. You will observe mild effervescence (bubbling) as CO 2​ and isobutylene gas are evolved[3]. Monitor via TLC (Ninhydrin stain). The reaction is complete when effervescence ceases and the high-Rf starting material spot is entirely replaced by a baseline spot (the highly polar, deprotected amine salt).

  • Step 4 (Isolation): Concentrate the mixture under reduced pressure (rotary evaporator) to yield the TFA salt of 4-[2-(aminooxy)ethyl]piperidine.

Part 4: Deep-Dive FAQs

Q: Can I just lower the pH of my water to 3.0 to dissolve the intact compound? A: This is highly discouraged unless the solution is used immediately. While lowering the pH below the aminooxy pKa (~4.6) will protonate the -O-NH 2​ group and force the molecule into solution[1], the Boc group is inherently acid-labile[3]. Prolonged exposure to acidic aqueous conditions will cause slow, spontaneous deprotection of the Boc group, compromising the structural integrity of your starting material.

Q: My DMSO stock crashed out immediately when I added it to PBS. What went wrong? A: You exceeded the thermodynamic solubility limit of the compound in the final aqueous mixture. When the DMSO is diluted by the phosphate-buffered saline (PBS), the hydrophobic effect of the Boc group dominates once again. Troubleshooting:

  • Pre-warm the PBS to 37°C before adding the DMSO stock.

  • Add a surfactant to the buffer: Including 0.1% Tween-20 or 5% Hydroxypropyl- β -cyclodextrin (HP- β -CD) in the PBS before adding the compound will create hydrophobic pockets to shield the Boc group from the water network.

Q: Is HCl in Dioxane better than TFA for removing the Boc group? A: It depends on your isolation requirements. TFA deprotection often yields hygroscopic, oily TFA salts that can be difficult to weigh and transfer. Using 4M HCl in 1,4-dioxane typically yields a free-flowing, crystalline hydrochloride salt that crashes out of solution[2]. This makes the HCl salt much easier to filter, dry, and subsequently dissolve in water.

References

  • "Aminooxy reagents for synthesis and analysis : expanding the role of oximation." SciSpace.
  • "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." Benchchem.
  • "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ACS Publications.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Welcome to the Technical Support Center. As an application scientist working with bifunctional linkers and bioconjugation precursors, you are likely aware that Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an application scientist working with bifunctional linkers and bioconjugation precursors, you are likely aware that Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate presents a unique synthetic challenge.

While the Boc-protected piperidine nitrogen requires strongly acidic conditions for cleavage, the molecule also contains a free, highly reactive primary aminooxy group (-O-NH₂). This unprotected aminooxy moiety is a powerful nucleophile that is exceptionally prone to side reactions during acidolysis, workup, and isolation.

This guide provides mechanistic insights, a self-validating experimental protocol, and a comprehensive Q&A troubleshooting section to help you achieve quantitative yields of the pure 4-[2-(aminooxy)ethyl]piperidine TFA salt.

Part 1: Mechanistic Insights & Quantitative Troubleshooting

To successfully deprotect this molecule, you must anticipate the three primary side reactions that occur when the aminooxy group is exposed to cleavage conditions:

  • Oxime Formation: Reaction with trace environmental carbonyls (e.g., acetone).

  • Alkylation: Nucleophilic attack on the transient tert-butyl cation generated during Boc cleavage.

  • Trifluoroacetylation: Over-acylation driven by concentrated Trifluoroacetic Acid (TFA) during solvent evaporation.

Table 1: Mass Spectrometry Diagnostic Guide

Use this quantitative data summary to diagnose crude LC-MS results and identify the root cause of your side reactions.

Observed Mass Shift (ΔDa)Suspected Side ReactionRoot CausePreventive Action
+40 Da Oxime FormationAcetone contamination during workup or in glassware[1].Strictly avoid acetone; use a sacrificial carbonyl scavenger like aminooxyacetic acid[1].
+56 Da Mono-AlkylationIncomplete quenching of the tert-butyl cation[2].Add 2.5% TIS and 2.5% H₂O to the cleavage cocktail[2].
+96 Da TrifluoroacetylationProlonged TFA exposure during solvent evaporation[1].Do not evaporate to dryness; precipitate directly with cold ether[1].
-16 Da N-O Bond CleavageHarsh acidic conditions / elevated temperatures.Limit reaction time to <2 hours; maintain temperature between 0°C and RT.
Visualizing the Pitfalls

G Core Free Aminooxy-Piperidine (Highly Reactive Intermediate) Oxime Oxime Adduct (+40 Da) (Irreversible) Core->Oxime Trace Acetone/Carbonyls [Avoid Acetone] Alkylated t-Butyl Adduct (+56 Da) (N/O-Alkylation) Core->Alkylated Unquenched t-Butyl Cation [Add TIS/H2O] TFA_Adduct Trifluoroacetamide (+96 Da) (Over-acylation) Core->TFA_Adduct Evaporation to Dryness [Precipitate with Ether]

Caption: Common side reaction pathways of the free aminooxy group during acidic Boc deprotection.

Part 2: Optimized Step-by-Step Protocol (Self-Validating System)

This protocol is engineered to establish a self-validating system where each reagent choice directly neutralizes a specific mechanistic threat.

Reagents Required:

  • Trifluoroacetic Acid (TFA, LC-MS grade)

  • Dichloromethane (DCM, Anhydrous)

  • Triisopropylsilane (TIS)

  • Milli-Q Water

  • Aminooxyacetic acid (Aoa) (Optional but highly recommended)

  • Diethyl Ether (Ice-cold, anhydrous)

The Methodology
  • Preparation & Carbonyl Capture: Dissolve Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in anhydrous DCM to a concentration of ~0.1 M.

    • Causality: Ensure the round-bottom flask has never been washed with acetone prior to use. Add 5 equivalents of free aminooxyacetic acid (Aoa). Aoa acts as a sacrificial "carbonyl capture" reagent, rapidly reacting with any trace aldehydes or ketones in the environment before they can form an oxime with your target molecule[1].

  • Scavenger Addition: Add 2.5% (v/v) TIS and 2.5% (v/v) H₂O to the solution.

    • Causality: Acid-catalyzed Boc deprotection generates a highly stable tert-butyl cation[3]. Without scavengers, this cation will alkylate the free aminooxy group or the newly liberated piperidine nitrogen[4]. TIS and water act synergistically to irreversibly quench these cations[2].

  • Acidification: Chill the reaction vessel to 0°C. Dropwise, add TFA to achieve a final solvent ratio of 50:45:2.5:2.5 (TFA : DCM : TIS : H₂O).

    • Causality: The controlled temperature prevents exothermic degradation and suppresses N-O bond cleavage while the acid protonates the Boc carbonyl to initiate decarboxylation[3].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 60 minutes. Validate reaction completion via LC-MS.

    • Trustworthiness: Do not rely on Thin Layer Chromatography (TLC). The resulting deprotected diamine is highly polar and will streak on normal-phase silica. Confirm completion by observing the complete disappearance of the starting material mass and the appearance of the target mass.

  • Workup & Precipitation (CRITICAL): Do not evaporate the reaction mixture to dryness.

    • Causality: Concentrating TFA under reduced pressure drives the equilibrium toward trifluoroacetylation of the aminooxy group, yielding a +96 Da impurity[1]. Instead, concentrate the mixture to ~25% of its original volume under a gentle stream of nitrogen (no heat).

  • Isolation: Immediately add 10 volumes of ice-cold diethyl ether to precipitate the product as a TFA salt. Centrifuge, decant the supernatant, and wash the pellet twice with fresh cold ether. Dry under high vacuum.

Visualizing the Workflow

G SM Boc-Aminooxy-Piperidine (Starting Material) Acid TFA / DCM (Protonation & Cleavage) SM->Acid 0°C to RT Intermediate Deprotected Product + t-Butyl Cation Acid->Intermediate -CO2 Scavenger TIS / H2O (Cation Quenching) Intermediate->Scavenger Intercepts Cation Product Pure Aminooxy-Piperidine (TFA Salt) Scavenger->Product Ether Precipitation

Caption: Workflow of Boc deprotection utilizing a dual-scavenger system to isolate the pure TFA salt.

Part 3: Troubleshooting FAQs

Q: My LC-MS shows a major peak at +40 Da relative to my expected product. What happened? A: A +40 Da mass shift is the classic signature of an acetone oxime adduct[1]. The free aminooxy group is exceptionally nucleophilic towards carbonyls due to the alpha-effect. This side reaction almost always occurs because glassware was washed with acetone and not fully dried, or because acetone was used in a nearby fume hood. Solution: Ban acetone from your workspace during this synthesis. Use a sacrificial carbonyl scavenger like aminooxyacetic acid in your cleavage cocktail to intercept trace ketones[1].

Q: I am seeing a +96 Da impurity that increases if I leave the reaction overnight or put it on the rotary evaporator. How do I stop this? A: This indicates trifluoroacetylation of either the free piperidine nitrogen or the aminooxy group[1][4]. While TFA is generally just an acid, under concentrating conditions (like on a rotovap) or during prolonged exposure, it can act as an acylating agent. Solution: Strictly limit your reaction time to 1-2 hours. Never evaporate the cleavage cocktail to dryness. Use the cold ether precipitation method described in Step 5 of the protocol to isolate the product safely[1].

Q: There are multiple peaks showing +56 Da and +112 Da. Is my product degrading? A: Your product is not degrading; it is being alkylated. These masses represent mono- and di-alkylation by the tert-butyl cation (+56 Da per tert-butyl group) released during the cleavage of the Boc group[2][3]. If your scavenger cocktail is insufficient, these carbocations will attack the free aminooxy group or the deprotected piperidine ring. Solution: Ensure you are using fresh Triisopropylsilane (TIS) and water (2.5% v/v each) in your cleavage cocktail to rapidly quench the cations[2].

Q: Can I use HCl in dioxane instead of TFA to avoid trifluoroacetylation? A: Yes, 4M HCl in 1,4-dioxane is a viable alternative for Boc deprotection and completely eliminates the risk of trifluoroacetylation (+96 Da). However, HCl deprotections are often slower and dioxane can sometimes contain trace peroxides or aldehydes if not strictly anhydrous and stabilized, which risks oxime formation or N-O bond cleavage. If you use HCl/dioxane, ensure the solvent is freshly opened and utilize the ether precipitation workup.

References

  • Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture'. Journal of Peptide Science. 1

  • Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. 4

  • N-Boc-PEG-t-butyl ester | 145119-18-2. Benchchem. 2

  • Understanding Boc protection and deprotection in peptide synthesis. Benchchem.3

Sources

Optimization

Technical Support Center: Aniline-Catalyzed Oxime Ligation for tert-Butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

Mechanistic Rationale & Application Context Oxime ligation is a cornerstone of bioconjugation, PROTAC synthesis, and ADC linker assembly due to the exceptional stability of the resulting oxime bond. The reagent tert-buty...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Application Context

Oxime ligation is a cornerstone of bioconjugation, PROTAC synthesis, and ADC linker assembly due to the exceptional stability of the resulting oxime bond. The reagent tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a highly valuable bifunctional linker: its aminooxy group acts as an α -effect super-nucleophile for ligation, while the tert-butoxycarbonyl (Boc) group protects the secondary piperidine amine for downstream functionalization.

The Chemical Dilemma: Uncatalyzed oxime formation is optimal at pH 4.0–4.5. However, the Boc protecting group is highly acid-labile. Prolonged exposure to pH < 5.0 risks premature deprotection, leading to unwanted side reactions at the piperidine nitrogen. Conversely, at a Boc-safe pH of 6.5–7.0, the carbonyl oxygen of the target aldehyde/ketone is insufficiently protonated, rendering the direct attack by the alkoxyamine sluggish.

The Catalytic Solution: Aniline acts as a nucleophilic surrogate[1]. Its unprotonated amine attacks the carbonyl to form a protonated Schiff base (imine) intermediate. Because the pKa​ of this iminium intermediate is higher than that of the protonated carbonyl, it serves as a highly electrophilic target for the alkoxyamine at near-neutral pH[2]. This transimination pathway bypasses the slow dehydration step of the uncatalyzed reaction, allowing rapid oxime formation while preserving the acid-sensitive Boc group.

Pathway Visualization

OximeLigation A Aldehyde/Ketone Substrate C Protonated Schiff Base (Electrophilic) A->C + Catalyst (pH 6.0-7.0) B Aniline Catalyst (Nucleophile) B->C Nucleophilic Attack E Boc-Oxime Conjugate (Stable Product) C->E Transimination (Fast) D Boc-Alkoxyamine Reagent D->E α-Effect Attack E->B Catalyst Regeneration

Figure 1: Aniline-catalyzed oxime ligation pathway preserving the acid-sensitive Boc group.

Standard Operating Procedure (SOP): Self-Validating Ligation

To ensure scientific integrity and prevent false-positive analytical readouts, this protocol incorporates built-in validation steps.

Step 1: Buffer and Reagent Preparation

  • Prepare a 100 mM Sodium Phosphate buffer, adjusted strictly to pH 6.5. (Causality: This pH is the optimal thermodynamic sweet spot where aniline remains partially unprotonated to act as a nucleophile, while the Boc group remains completely stable).

  • Prepare a 1 M stock of the chosen catalyst (e.g., Aniline or p-Phenylenediamine) in anhydrous DMSO.

  • Prepare a 100 mM stock of tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate in DMSO.

Step 2: Reaction Assembly

  • To the reaction vessel, add the target aldehyde/ketone to a final concentration of 50 µM in the pH 6.5 buffer.

  • Add the catalyst stock to achieve a final concentration of 10 mM.

  • Validation Checkpoint 1: Remove a 5 µL aliquot and analyze via LC-MS to confirm the formation of the Schiff base intermediate.

  • Add the alkoxyamine to a final concentration of 100–250 µM (2–5 molar equivalents).

Step 3: Incubation and In-Process Monitoring

  • Stir the reaction at room temperature (20–25 °C) for 2 to 4 hours.

  • Validation Checkpoint 2: Monitor the reaction via LC-MS. Critical: Use 0.1% Formic Acid (FA) in your LC-MS mobile phases, not 0.1% Trifluoroacetic Acid (TFA). TFA in the autosampler will slowly cleave the Boc group during the run queue, falsely suggesting that your reaction conditions caused the deprotection.

Step 4: Purification

  • Quench the reaction by diluting with aqueous buffer or directly purify the Boc-oxime conjugate via preparative HPLC or size-exclusion chromatography (if conjugated to a protein).

Quantitative Catalyst Comparison

While aniline is the traditional standard, modern drug development workflows often require superior kinetics. The table below summarizes the performance of next-generation nucleophilic catalysts at neutral pH.

CatalystOptimal pH RangeRecommended ConcentrationRelative Rate Enhancement (vs. Uncatalyzed at pH 7.0)Aqueous SolubilityBoc Cleavage Risk
None (Uncatalyzed) 4.0 – 4.5N/A1x (Baseline)N/AHigh (Requires acidic pH)
Aniline 4.5 – 6.010 – 100 mM~10x – 40x[1]Limited (~100 mM)[2]Low at pH > 6.0
m-Phenylenediamine (mPDA) 6.0 – 7.010 – 50 mM~50x – 150x[3]High (>500 mM)Low
p-Phenylenediamine (PPD) 6.0 – 7.02 – 10 mM~120x – 240x[4]High (>500 mM)Low

Troubleshooting Guide

Q: Why is the Boc group on my piperidine linker deprotecting during the reaction? A: The tert-butoxycarbonyl (Boc) group is highly sensitive to localized acidity. If you are using Aniline Hydrochloride salt instead of Aniline freebase, the dissolution of the salt can drastically drop the pH of your microenvironment below 5.0. Solution: Always use Aniline freebase and strictly buffer your system with 100 mM Sodium Phosphate or Ammonium Acetate at pH 6.5. Alternatively, switch to p-phenylenediamine, which operates flawlessly at pH 7.0[4].

Q: I am attempting to conjugate a sterically hindered ketone, but the reaction is stalled at 20% conversion even with 100 mM aniline. How can I drive it to completion? A: Ketones are significantly less electrophilic and more sterically hindered than aldehydes, making aniline catalysis inefficient at neutral pH. Solution: Substitute aniline with p-phenylenediamine (PPD) or m-phenylenediamine (mPDA). PPD at just 10 mM can accelerate oxime formation up to 19-fold faster than aniline at pH 7.0[4]. Furthermore, mPDA accelerates hydrazone-oxime exchange (transoximization) up to 15-fold faster than aniline, making it ideal for stubborn ketones[3].

Q: Upon adding the alkoxyamine and aniline to my aqueous protein mixture, the solution becomes cloudy. What is causing this precipitation? A: tert-Butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is highly hydrophobic due to the bulky Boc group and the piperidine ring. Additionally, aniline has a strict solubility limit of approximately 100 mM in water[2]. Solution: Introduce 5–10% v/v DMSO or DMF as a co-solvent to maintain the solubility of the linker. To address catalyst precipitation, reduce the aniline concentration to 10 mM, or switch to the highly water-soluble m-phenylenediamine[3].

Frequently Asked Questions (FAQs)

Q: Can I use this protocol for Dynamic Combinatorial Chemistry (DCC) or transoximization? A: Yes. Aniline and its diamine derivatives not only accelerate the forward oxime formation but also facilitate rapid hydrazone-oxime exchange. If you need to scramble or exchange an existing hydrazone with your Boc-piperidine alkoxyamine, using mPDA is highly recommended[3].

Q: Does the geometry of the resulting oxime matter for downstream drug efficacy? A: Yes. Oxime ligation typically yields a mixture of E and Z isomers. Because the tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate linker contains a flexible ethyl chain, the steric clash is minimized, often resulting in a thermodynamic preference for the E-isomer. However, if your downstream application (e.g., a rigid PROTAC) requires strict spatial geometry, you must separate the isomers via preparative HPLC.

Q: Are there any safety concerns with these catalysts? A: Aniline is highly toxic and a known suspected carcinogen. All handling of the neat liquid must be performed in a fume hood. If toxicity is a concern for your specific assay (e.g., in vivo labeling), consider using catalytic amine buffers (ABCs) like substituted anthranilic acids, which offer lower toxicity profiles[5][6].

References

  • Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation Source: NIH / Bioconjugate Chemistry URL:[Link]

  • Water-soluble Organocatalysts for Hydrazone and Oxime Formation Source: NIH / Chemistry URL:[Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity Source: RSC Publishing (Chemical Communications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Aminooxy Piperidine Linker Conjugations

Welcome to the technical support center for advanced bioconjugation. As Senior Application Scientists, we understand that while aminooxy-carbonyl reactions (oxime ligations) are powerful tools, conjugations involving ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced bioconjugation. As Senior Application Scientists, we understand that while aminooxy-carbonyl reactions (oxime ligations) are powerful tools, conjugations involving sterically hindered substrates—particularly when using rigid linkers like those containing piperidine scaffolds—present significant challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you navigate and overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in aminooxy piperidine conjugations?

A1: Steric hindrance is a phenomenon where the three-dimensional arrangement of atoms or bulky groups in a molecule physically obstructs a chemical reaction.[1] In the context of bioconjugation, if a target carbonyl (ketone or aldehyde) on a protein or a payload molecule is located within a crowded molecular environment, a rigid linker like one containing a piperidine ring may be unable to orient its reactive aminooxy group effectively to initiate the reaction. This leads to slow reaction rates or a complete failure of the conjugation.[2]

Q2: Why are ketones generally less reactive than aldehydes in oxime ligation?

A2: Ketones are inherently less reactive than aldehydes for two primary reasons. First, the ketone carbonyl carbon is bonded to two electron-donating alkyl groups, which makes it less electrophilic (less positively charged) than an aldehyde's carbonyl carbon, which is bonded to only one alkyl group and a hydrogen atom. Second, the two bulky groups on a ketone create more steric hindrance around the carbonyl carbon, making it physically harder for the incoming aminooxy nucleophile to attack.[3] This difference in reactivity is often magnified in complex biological molecules.

Q3: What is the optimal pH for oxime ligation and why is it important?

A3: The optimal pH for uncatalyzed oxime ligation is typically in the slightly acidic range of 4 to 5.[3][4][5] This is because the reaction mechanism involves a delicate balance. The reaction requires the nitrogen of the aminooxy group to be a free nucleophile (not protonated), but it also requires acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic, and to facilitate the final dehydration step. At pH below 4, the aminooxy group becomes excessively protonated and non-nucleophilic. Above pH 6, the acid catalysis becomes inefficient. While reactions can be performed at neutral pH (7.0-7.4), they are often significantly slower and necessitate a catalyst to proceed at a practical rate.[4][6]

Q4: What is the role of a nucleophilic catalyst like aniline in oxime ligation?

A4: A nucleophilic catalyst, such as aniline, accelerates oxime ligation, especially at neutral pH.[4] The mechanism involves the rapid, reversible formation of a protonated Schiff base intermediate between the catalyst and the carbonyl compound. This intermediate is more reactive towards the aminooxy group than the original carbonyl. The aminooxy group then attacks this intermediate in a transimination reaction, leading to the formation of the more stable oxime product and regeneration of the catalyst.[7] More potent catalysts, such as m-phenylenediamine (mPDA), operate by a similar mechanism but are more effective.[8][9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q5: My conjugation yield is very low or zero, even after overnight incubation. What are the first things I should check?

A5: When facing a low-yield reaction, it is crucial to systematically rule out common issues before assuming steric hindrance is the sole culprit.

  • Verify Reagent Integrity: The aminooxy group is highly reactive and can be quenched by trace impurities, such as acetone, which is a common solvent for washing glassware.[3] Ensure all solvents are high-purity and glassware is meticulously clean. Prepare fresh solutions of your aminooxy-linker immediately before use.

  • Confirm Optimal pH: The reaction rate is highly pH-dependent.[3] Verify the pH of your reaction buffer. If your biomolecule is stable at lower pH, consider using an acetate buffer at pH 4.5. If you must work at neutral pH, the use of a catalyst is essential.[5]

  • Analyze Reactant Concentrations: Oxime ligation is a bimolecular reaction, and its rate is directly dependent on the concentration of both reactants.[3] If you are working with very dilute solutions, the reaction will be inherently slow. If possible, increase the concentration of your reactants.

  • Monitor the Reaction: Instead of relying on a single endpoint, monitor the reaction over time using an appropriate analytical technique like LC-MS or RP-HPLC to understand the reaction kinetics.[4][5][8] This will reveal if the reaction is slow but proceeding, or if it has stalled completely.

Q6: I am trying to conjugate an aminooxy piperidine linker to a hindered ketone on a large protein, and the reaction is extremely slow, even with aniline. How can I drive this reaction to completion?

A6: This is a classic case of severe steric hindrance. A multi-faceted approach combining catalyst optimization, reaction condition adjustments, and linker modification is required.

Strategy 1: Employ a More Potent Catalyst

Aniline is a traditional catalyst, but more efficient alternatives are now available.[10]

  • m-Phenylenediamine (mPDA): This catalyst has been shown to be up to 15 times more efficient than aniline.[8][10] Its key advantage is its much greater aqueous solubility, which allows it to be used at higher concentrations (e.g., 500 mM) for significantly faster kinetics without causing protein precipitation.[8][9]

  • p-Phenylenediamine: This catalyst is also superior to aniline and is highly effective at neutral pH, even at low millimolar concentrations (2-10 mM).[7]

Strategy 2: Aggressively Optimize Reaction Conditions
  • Increase Temperature: For time-sensitive applications or particularly difficult conjugations, increasing the reaction temperature can provide a significant rate enhancement. Reactions have been shown to reach completion in as little as 5 minutes at 75°C in some systems.[5][11] However, you must first confirm the thermal stability of your biomolecule.

  • Increase Reactant and Catalyst Concentration: As a bimolecular reaction, increasing the concentration of the aminooxy-linker and the catalyst will increase the probability of successful molecular collisions.[5] For ketone ligations, using a significant molar excess of the aminooxy-linker can help drive the equilibrium toward product formation.

Strategy 3: Modify the Linker Design

The inherent rigidity of the piperidine ring can be a major contributor to steric clashes.[12] If direct conjugation is failing, consider re-designing the linker to include a flexible spacer that distances the reactive aminooxy group from the rigid piperidine core.

  • Introduce a PEG Spacer: Incorporating a flexible polyethylene glycol (PEG) chain between the piperidine moiety and the aminooxy group can act as a "fishing line," allowing the reactive end to navigate around steric blockades.[1][13] The optimal length of the PEG spacer (e.g., PEG4, PEG8) may need to be determined empirically.[1]

Q7: How can I confirm that my final product is the correct conjugate and not an aggregate or side product?

A7: Proper analytical characterization is essential for validating your results.

  • Mass Spectrometry (MS): LC-MS is the gold standard for confirming a successful conjugation.[8] The observed mass of the purified product should match the calculated mass of the desired conjugate.

  • SDS-PAGE: For protein conjugations, SDS-PAGE can provide a clear visual confirmation. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached linker and payload.[8]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC can be used to monitor the disappearance of starting materials and the appearance of a new product peak.[4][5] It is also an excellent tool for assessing the purity of the final conjugate.

Key Experimental Protocols

Protocol 1: High-Efficiency Oxime Ligation of a Hindered Ketone using mPDA Catalyst

This protocol is designed for challenging conjugations to ketone-functionalized proteins at neutral pH.

Materials:

  • Ketone-functionalized protein (e.g., containing p-acetylphenylalanine): 10 µM solution in 0.1 M Phosphate Buffer, pH 7.0.

  • Aminooxy-piperidine linker: 5 mM stock solution in DMSO or aqueous buffer.

  • m-Phenylenediamine (mPDA): 1.5 M stock solution in 0.3 M Phosphate Buffer, pH 7.0.

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0.

  • Purification tools: Size-exclusion chromatography (SEC) or desalting columns.

  • Analytical tools: LC-MS, SDS-PAGE.

Procedure:

  • In a microcentrifuge tube, combine your ketone-functionalized protein with the reaction buffer to achieve a final protein concentration of 7-10 µM.

  • Add the aminooxy-piperidine linker to the protein solution to a final concentration of 5 mM.

  • Initiate the reaction by adding the mPDA stock solution to a final concentration of 500 mM. Gently mix.

  • Incubate the reaction at room temperature or 37°C.

  • Monitor the reaction progress at various time points (e.g., 1h, 4h, 12h) by taking small aliquots and analyzing them via LC-MS or SDS-PAGE.[8]

  • Once the reaction has reached the desired level of completion, purify the conjugate using size-exclusion chromatography to remove excess linker and mPDA catalyst.[4]

  • Characterize the final purified conjugate by MS to confirm its identity and purity.

Protocol 2: Rapid Conjugation via Temperature Elevation

This protocol is adapted for time-sensitive applications, such as radiolabeling, where rapid conjugation is essential.[11]

Materials:

  • Fmoc-protected aminooxy-peptide precursor.

  • Aldehyde or ketone-functionalized payload (e.g., FDG for radiolabeling).

  • Deprotection Solution: 30% piperidine in anhydrous DMF.

  • Quenching Solution: Neat Trifluoroacetic Acid (TFA).

  • Catalyst Solution: p-phenylenediamine (pPDA) in anhydrous DMF.

  • Anhydrous DMF.

Procedure:

  • Dissolve the Fmoc-protected aminooxy-peptide precursor in the deprotection solution (30% piperidine/DMF).

  • Incubate at 75°C for 1 minute to rapidly remove the Fmoc protecting group.

  • Quench the deprotection reaction by adding neat TFA (approximately 30% v/v).

  • Immediately add the catalyst (pPDA, 2 equivalents) and the carbonyl-payload (100 equivalents).

  • Incubate the ligation reaction for 5 minutes at 75°C.

  • Quench the ligation reaction by adding acetone (10% v/v).

  • The crude product can be immediately purified by RP-HPLC. Analytical RP-HPLC and MS analysis should be used to confirm complete product conversion.[11]

Data & Visualizations

Data Tables

Table 1: Comparison of Common Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationRelative EfficiencyKey AdvantageReference
Aniline100 mMBaselineWidely used, well-understood[4]
p-Phenylenediamine2-10 mM~19x vs. AnilineHighly effective at low concentrations[7]
m-Phenylenediamine (mPDA)100-750 mMUp to 15x vs. AnilineHigh aqueous solubility allows for very high concentrations and significant rate acceleration[8][9]
Diagrams
Mechanism of Catalyzed Oxime Ligation

Catalyzed Oxime Ligation cluster_1 Step 2: Transimination Ketone R-C(=O)-R' Catalyst Aniline (Ar-NH2) Schiff_Base Protonated Schiff Base R-C(=N+H-Ar)-R' Ketone->Schiff_Base Schiff_Base->Ketone Aminooxy Aminooxy (R''-O-NH2) Schiff_Base2 Protonated Schiff Base R-C(=N+H-Ar)-R' Tetrahedral_Int Tetrahedral Intermediate Aminooxy->Tetrahedral_Int + Oxime Stable Oxime R-C(=N-O-R'')-R' Tetrahedral_Int->Oxime - H2O - Catalyst

Caption: Mechanism of aniline-catalyzed oxime ligation.

Troubleshooting Workflow for Low Conjugation Yield

Troubleshooting Workflow Start Low Yield Detected Check_Basics Check Basics - Reagent Purity? - Correct pH? - Sufficient Concentration? Start->Check_Basics Problem_Found Problem Found? Check_Basics->Problem_Found Fix_Basics Fix Basic Parameters (e.g., Use fresh reagents, adjust pH) Problem_Found->Fix_Basics Yes Optimize Assume Steric Hindrance Proceed to Optimization Problem_Found->Optimize No Re_Run Re-run Experiment Fix_Basics->Re_Run Strategy Use Potent Catalyst (e.g., mPDA) Increase Temp. & Concentration Redesign Linker (Add PEG spacer) Optimize->Strategy Analyze Analyze Results (LC-MS, SDS-PAGE) Strategy->Analyze

Caption: A decision-making workflow for troubleshooting low yield.

Overcoming Steric Hindrance with a Flexible Linker

Linker Strategy cluster_0 Scenario A: Rigid Linker Failure cluster_1 Scenario B: Flexible Linker Success ProteinA Protein Surface Sterically Hindered Ketone Clash Steric Clash! No Reaction ProteinA:f1->Clash LinkerA Piperidine Aminooxy LinkerA:f1->Clash ProteinB Protein Surface Sterically Hindered Ketone LinkerB Piperidine Flexible PEG Spacer Aminooxy ProteinB:f1->LinkerB:f1 Bypasses hindrance Success Successful Conjugation!

Caption: Conceptual diagram of a flexible PEG spacer overcoming hindrance.

References

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry. Available at: [Link]

  • ResearchGate. (2025). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Available at: [Link]

  • He, Y., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules. Available at: [Link]

  • Zeng, Y., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. Available at: [Link]

  • Glen Research. (2013). Technical Brief - Aldehyde and AminoOxy conjugations. The Glen Report 25.15. Available at: [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link]

  • Krall, N., et al. (2014). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. Available at: [Link]

  • Kölmel, D. K., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Communications. Available at: [Link]

  • Koniev, O., & Wagner, A. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews. Available at: [Link]

  • Boukhatem, N., et al. (2021). A strategy to recover a poor-quality ligase product. MethodsX. Available at: [Link]

  • Kuranov, S. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. (2016). Troubleshooting DNA Ligation?. Available at: [Link]

  • Rashidian, M., et al. (2014). Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Methods. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the NMR Characterization of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate: A Predictive and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug development and bioconjugation, the precise structural elucidation of bifunctional linkers is paramount. These molecules are...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development and bioconjugation, the precise structural elucidation of bifunctional linkers is paramount. These molecules are the critical bridges in complex architectures such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Among these, Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate stands out as a versatile linker, incorporating a stable piperidine scaffold, a flexible ethyl chain, a reactive aminooxy group for oxime ligation, and a tert-butyloxycarbonyl (Boc) protecting group for controlled synthesis.

Furthermore, this guide offers a comparative perspective on alternative linker technologies, discussing their structural and spectral distinctions. By understanding these nuances, researchers can make more informed decisions in the selection and characterization of linkers for their specific applications.

Predicted NMR Spectral Data of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

The following tables summarize the predicted 1H and 13C NMR spectral data for the title compound. These predictions are based on an analysis of the known spectral data of its precursors: Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate and Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, and general principles of NMR spectroscopy.

Predicted 1H NMR Data (in CDCl3, 400 MHz)

Chemical Shift (δ) ppm (Predicted)IntegrationMultiplicityAssignmentRationale for Prediction
~4.052Hbr sPiperidine H2, H6 (axial & equatorial)Broad signal due to the influence of the Boc-group and ring conformational exchange.
~3.802Ht-CH2-ONH2The electronegative oxygen of the aminooxy group will deshield these protons, shifting them downfield compared to an ethyl group.
~2.652HtPiperidine H2, H6 (axial & equatorial)Part of the broad multiplet of the piperidine ring protons adjacent to the nitrogen.
~1.702Hm-CH2-CH2-ONH2Expected to be a multiplet due to coupling with the adjacent CH2 group.
~1.652HmPiperidine H3, H5 (equatorial)Part of the complex multiplet of the piperidine ring.
~1.459Hs-C(CH3)3A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.
~1.153HmPiperidine H3, H5 (axial), H4Overlapping signals for the remaining piperidine ring protons.
~5.302Hbr s-ONH2The protons on the nitrogen of the aminooxy group are expected to be a broad singlet and may exchange with trace water in the solvent.

Predicted 13C NMR Data (in CDCl3, 101 MHz)

Chemical Shift (δ) ppm (Predicted)AssignmentRationale for Prediction
~154.9C=O (Boc)Typical chemical shift for a carbamate carbonyl carbon.
~79.5-C (CH3)3Characteristic chemical shift for the quaternary carbon of the tert-butyl group.
~74.0-C H2-ONH2The direct attachment to the electronegative oxygen of the aminooxy group will cause a significant downfield shift.
~44.0Piperidine C2, C6Carbons adjacent to the nitrogen in a Boc-protected piperidine ring.
~36.0Piperidine C4The substituted carbon of the piperidine ring.
~32.5-C H2-CH2-ONH2The carbon adjacent to the piperidine ring.
~29.5Piperidine C3, C5The remaining carbons of the piperidine ring.
~28.4-C(C H3)3The three equivalent methyl carbons of the tert-butyl group.

Comparison with Alternative Bifunctional Linkers

The choice of a bifunctional linker is critical for the properties and performance of the final conjugate. Below is a comparison of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate with other common linker classes, highlighting their structural and predictable NMR differences.

Linker TypeKey Structural FeaturesPredicted Key 1H NMR SignalsAdvantages & Disadvantages
Target Compound Piperidine scaffold, ethyl chain, aminooxy, Boc-protectionPiperidine ring protons (~1.1-4.1 ppm), Boc singlet (~1.45 ppm), -CH2-ONH2 triplet (~3.8 ppm)Advantages: Rigid scaffold can improve pharmacokinetic properties. Oxime ligation is stable. Disadvantages: More complex synthesis compared to simple PEG linkers.
PEG-based Linkers (e.g., Amino-PEG-NHS ester)Polyethylene glycol chain, terminal functional groups (e.g., amine, NHS ester)Dominant broad PEG signal (~3.6 ppm), signals for terminal methylene groupsAdvantages: High water solubility, flexible, variety of lengths available. Disadvantages: Polydispersity can lead to heterogeneous conjugates. Can be immunogenic.
Click Chemistry Linkers (e.g., DBCO-PEG-NHS ester)Strained alkyne (e.g., DBCO), PEG spacer, reactive ester (e.g., NHS)Aromatic protons of DBCO (~7.0-7.5 ppm), PEG signal (~3.6 ppm), signals for terminal groupsAdvantages: Bioorthogonal, high reaction efficiency. Disadvantages: Can be sterically bulky. Synthesis of strained alkynes can be complex.
Amine-to-Thiol Crosslinkers (e.g., SMCC)Maleimide group, cyclohexyl and succinimidyl groupsMaleimide protons (~6.7 ppm), cyclohexyl protons (broad multiplets), succinimidyl protons (~2.8 ppm)Advantages: Widely used for conjugating amines to thiols. Disadvantages: Maleimide-thiol linkage can undergo retro-Michael reaction, leading to instability.

Experimental Protocols

Obtaining high-quality, reproducible NMR data is crucial for the accurate characterization of bifunctional linkers. The following is a detailed, step-by-step methodology for the NMR analysis of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate and similar molecules.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the linker into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) is a common choice for this type of molecule. For compounds with different solubility profiles, other solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard. For routine characterization, the residual solvent peak can be used for referencing. Tetramethylsilane (TMS) is often included in commercial deuterated solvents as a reference (0.00 ppm).

  • Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
  • Spectrometer Setup:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • Probe: A standard 5 mm broadband probe is suitable.

    • Temperature: Set and stabilize the probe temperature, typically at 298 K (25 °C).

  • 1H NMR Acquisition Parameters:

    • Lock and Shim: Insert the sample, lock onto the deuterium signal of the solvent, and perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width (SW): A spectral width of 12-16 ppm is usually sufficient for most organic molecules.

    • Number of Scans (NS): 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • 13C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30') is used.

    • Spectral Width (SW): A spectral width of 200-240 ppm is appropriate.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.

Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening) of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the 1H spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm) or TMS at 0.00 ppm. Reference the 13C spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

  • Integration and Peak Picking: Integrate all signals in the 1H spectrum and pick the peaks in both 1H and 13C spectra.

  • Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Visualizing the Workflow and Structure

To provide a clearer understanding of the processes and molecular structure, the following diagrams have been generated using Graphviz.

cluster_workflow NMR Characterization Workflow prep Sample Preparation acq Data Acquisition prep->acq Insert into Spectrometer proc Data Processing acq->proc Raw Data (FID) analysis Spectral Analysis & Assignment proc->analysis Processed Spectrum

Caption: A streamlined workflow for the NMR characterization of bifunctional linkers.

Caption: Molecular structure of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate.

Conclusion

The NMR characterization of bifunctional linkers like Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate is a critical step in ensuring the quality and reliability of complex bioconjugates. While a definitive, published spectrum for this specific molecule is elusive, a robust predictive analysis based on the spectral data of its precursors provides a reliable framework for its identification and characterization. By combining this predictive approach with a standardized experimental protocol and a comparative understanding of alternative linker technologies, researchers can confidently employ these powerful tools in their drug discovery and development endeavors.

References

  • NMR Spectroscopy Principles and Applications. Keeler, J. (2010). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

  • Bioconjugate Techniques. Hermanson, G. T. (2013). Academic Press. [Link]

Comparative

Mass spectrometry validation of aminooxyethylpiperidine-peptide conjugates

As a Senior Application Scientist, one of the most persistent bottlenecks in proteomics and drug development is the poor ionization efficiency of certain peptides during mass spectrometry (MS). Peptides lacking basic res...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent bottlenecks in proteomics and drug development is the poor ionization efficiency of certain peptides during mass spectrometry (MS). Peptides lacking basic residues (such as arginine or lysine) suffer from severe ion suppression, leading to inadequate limits of detection (LOD).

To overcome this, chemical derivatization using rationally designed mass tags has become a gold standard. This guide provides an in-depth, objective comparison of Aminooxyethylpiperidine (AOEP) against traditional peptide conjugation strategies, detailing the mechanistic causality behind its performance and providing a self-validating protocol for LC-MS/MS workflows.

Mechanistic Rationale: The Dual-Action of AOEP

Aminooxyethylpiperidine (AOEP) is a bifunctional derivatization reagent engineered to solve two distinct chemical challenges: chemoselective conjugation and gas-phase ionization.

  • Chemoselective Oxime Ligation (The Aminooxy Group): The aminooxy moiety possesses a unique pKa of approximately 5.0 to 6.0. At a mildly acidic pH (4.5–6.0), the aminooxy group remains unprotonated and highly nucleophilic[1]. In stark contrast, the ε-amino groups of endogenous lysine residues (pKa ~9.0) are fully protonated and chemically inert under these conditions. This differential pKa ensures that AOEP reacts exclusively with aldehydes or ketones to form a stable oxime bond, preventing the heterogeneous over-acylation often seen with other chemistries[2].

  • Massive Signal Enhancement (The Piperidine Ring): The true analytical power of AOEP lies in its piperidine core. Piperidine derivatives exhibit an exceptionally high proton affinity. Under the acidic conditions standardly used in LC-MS mobile phases (e.g., 0.1% formic acid), the basic nitrogen of the piperidine ring acquires a permanent positive charge[3]. This acts as a powerful intramolecular "charge tag," driving the peptide into the gas phase during positive-mode Electrospray Ionization (ESI+) and dramatically increasing ionization efficiency[4].

G A Peptide Carbonyl (Aldehyde/Ketone) C Oxime Ligation (pH 4.5 - 6.0) A->C B AOEP Tag (Aminooxyethylpiperidine) B->C D AOEP-Peptide Conjugate (Stable Oxime) C->D -H2O E ESI+ Ionization (Protonated Piperidine) D->E +H+ (LC-MS)

Mechanism of AOEP derivatization and ESI-MS signal enhancement.

Comparative Performance Analysis

When designing an MS validation assay, the choice of linker dictates the robustness of the data. Below is an objective comparison of AOEP against alternative conjugation strategies.

Modification StrategyReactive TargetBond StabilityESI+ Signal EnhancementTypical LOD
AOEP-Peptide (Oxime) Aldehydes / KetonesHigh (Stable at physiological pH)20x to 100x Increase Low femtomolar
Aminooxy-PEG-Peptide Aldehydes / KetonesHigh (Stable at physiological pH)Minimal (Lacks basic core)Low picomolar
Maleimide-Peptide Free Thiols (Cysteine)Moderate (Prone to retro-Michael addition)NoneHigh picomolar
Unmodified Peptide N/AN/ABaselineNanomolar

Key Takeaway: While traditional Aminooxy-PEG linkers provide excellent chemoselectivity and bond stability[5], they fail to address the fundamental issue of poor peptide ionization. AOEP bridges this gap, offering up to a 100-fold signal-to-noise (S/N) enhancement over native peptides[3].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates mechanistic controls at every stage to definitively prove that any observed signal enhancement is a direct result of successful AOEP conjugation, ruling out false positives.

Step 1: Carbonyl Generation & Internal Control Spiking
  • Action: Induce an aldehyde on the target peptide (e.g., via N-terminal transamination or periodate oxidation of glycans).

  • Self-Validation Checkpoint: Spike the sample with a known concentration of a heavy-isotope labeled ( 13C/15N ) synthetic peptide. This internal standard will undergo the exact same derivatization, allowing for the calculation of absolute conjugation efficiency.

Step 2: AOEP Oxime Ligation
  • Action: Dissolve the peptide mixture in 100 mM sodium acetate buffer (pH 5.0). Add AOEP at a 10-fold molar excess. Incubate at room temperature for 2 hours.

  • Causality: The strict adherence to pH 5.0 is critical. It ensures the aminooxy group remains a potent nucleophile while keeping competing lysine residues heavily protonated, driving the reaction exclusively toward the target carbonyl[1].

Step 3: Reaction Quenching & Desalting
  • Action: Quench the reaction by adding a scavenger aldehyde (e.g., acetone) to consume unreacted AOEP. Desalt the sample using a C18 Solid Phase Extraction (SPE) cartridge.

  • Self-Validation Checkpoint (The Blank): Process a parallel "mock" reaction containing the peptide but no AOEP tag. This establishes the baseline MS signal, proving that subsequent S/N gains are entirely AOEP-dependent.

Step 4: LC-MS/MS Acquisition
  • Action: Inject 5 µL onto a C18 reversed-phase column. Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)[5]. Operate the mass spectrometer in positive ESI mode.

  • Causality: The 0.1% Formic Acid ensures the piperidine ring of the conjugated AOEP is fully protonated prior to aerosolization, maximizing transmission into the MS detector[3].

Workflow S1 1. Sample Prep Generate Carbonyl & Spike Standard S2 2. Conjugation 10 eq AOEP, pH 5.0 Buffer S1->S2 S3 3. Purification Quench & SPE Desalting S2->S3 S4 4. LC-MS/MS C18 Column, 0.1% FA, ESI+ Mode S3->S4 S5 5. Validation Extract Isotope Ratio & S/N S4->S5

Self-validating workflow for AOEP-peptide conjugation and LC-MS analysis.

Conclusion

For researchers tasked with the MS validation of low-abundance or poorly ionizing peptides, relying on unmodified analytes or standard PEG-linkers often results in data falling below the limit of quantification. By leveraging the differential pKa of the aminooxy group for precise targeting, and the high proton affinity of the piperidine ring for ESI+ signal amplification, AOEP conjugates provide a robust, highly sensitive, and chemically elegant solution for modern mass spectrometry workflows.

References

  • A Single-step Reaction for Glycosylation of Aminooxy Peptides KU ScholarWorks[Link]

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies National Institutes of Health (NIH)[Link]

  • Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries American Chemical Society (ACS) [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Alternative Therapies In Health And Medicine [Link]

Sources

Validation

Boc vs. Fmoc Protection Strategies for Aminooxy Piperidine Derivatives: A Technical Comparison Guide

Executive Summary & The "Alpha-Effect" Imperative Aminooxy piperidine derivatives (such as 4-aminooxy piperidine) are critical building blocks in modern drug discovery, serving as versatile scaffolds for PROTAC linkers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Alpha-Effect" Imperative

Aminooxy piperidine derivatives (such as 4-aminooxy piperidine) are critical building blocks in modern drug discovery, serving as versatile scaffolds for PROTAC linkers, beta-lactamase inhibitors, and bioconjugates via oxime ligation[1].

The fundamental challenge in handling these derivatives stems from the "alpha-effect." The adjacent oxygen atom donates electron density, raising the highest occupied molecular orbital (HOMO) of the nitrogen. This renders the aminooxy group (-O-NH₂) exceptionally nucleophilic—far more reactive than standard primary amines. Without rigorous protection, this hyper-nucleophilicity leads to severe N-overacylation during synthesis and premature side reactions during cleavage[2].

Choosing between the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile fluorenylmethyloxycarbonyl (Fmoc) protection strategies requires a precise understanding of their distinct cleavage mechanisms, inherent side reactions, and the specific chemical interventions required to yield high-purity products.

Mechanistic Causality: Divergent Protection Strategies

The Boc Protection Strategy (Acid-Labile)

Mechanism: Boc-protected aminooxy piperidines are deprotected using strong acids, typically 95% Trifluoroacetic Acid (TFA). Causality of Side Reactions: While TFA efficiently cleaves the Boc group, the newly liberated aminooxy group is immediately exposed to trace aldehydes or ketones present in the TFA, the laboratory environment, or the peptide scaffold itself. Because oxime bond formation is thermodynamically favorable and highly accelerated under acidic conditions, failure to scavenge these carbonyls results in irreversible premature oxime formation[3]. The Intervention: To circumvent this, scientists employ a 3. By adding a large molar excess of a sacrificial aminooxy compound—such as free aminooxyacetic acid (Aoa)—to the cleavage cocktail, trace carbonyls are kinetically outcompeted and neutralized[3].

The Fmoc Protection Strategy (Base-Labile)

Mechanism: Fmoc protection is favored for orthogonal synthesis when the target molecule contains acid-labile functionalities (e.g., Mtt groups or sensitive glycosidic bonds)[1]. Deprotection is achieved via base-catalyzed β-elimination using 20% piperidine in DMF. Causality of Side Reactions: Fmoc cleavage generates dibenzofulvene as a highly reactive electrophilic byproduct. While piperidine is intended to act as a scavenger for dibenzofulvene, the hyper-nucleophilic nature of the free aminooxy piperidine means it can outcompete piperidine, leading to unwanted alkylation of the aminooxy nitrogen[2]. Furthermore, exposing Boc-protected aminooxy groups to standard Fmoc-cleavage conditions can trigger unexpected 4[4]. The Intervention: Fmoc deprotection of aminooxy compounds requires strict kinetic control and rapid purification to prevent the aminooxy group from attacking the cleavage byproducts.

Quantitative Performance Comparison

The following table summarizes the operational metrics and risk profiles of both strategies based on optimized laboratory conditions.

ParameterBoc-Aminooxy StrategyFmoc-Aminooxy Strategy
Cleavage Reagent 95% TFA / 5% H₂O20% Piperidine in DMF
Primary Side Reaction Premature oxime formationDibenzofulvene alkylation; β-elimination
Mechanistic Vulnerability Trace environmental carbonylsBase-catalyzed instability
Required Intervention Carbonyl capture (e.g., free Aoa)Kinetic control; excess amine scavengers
Orthogonality Compatible with base-labile groupsCompatible with acid-labile groups (e.g., Mtt)
Typical Yield (Optimized) 85–95% (with Aoa capture)70–85% (highly sequence/linker dependent)

Visualizing the Divergent Pathways

G Start Protected Aminooxy Piperidine (R-O-NH-PG) Boc Boc Strategy (PG = Boc) Start->Boc Fmoc Fmoc Strategy (PG = Fmoc) Start->Fmoc TFA Acid Cleavage (95% TFA) Boc->TFA Pip Base Cleavage (20% Piperidine) Fmoc->Pip SideBoc Side Reaction: Premature Oxime Formation TFA->SideBoc Trace Carbonyls ScavBoc Intervention: Carbonyl Capture (Aoa) TFA->ScavBoc SideFmoc Side Reaction: Dibenzofulvene Alkylation Pip->SideFmoc Byproduct Attack ScavFmoc Intervention: Kinetic Control Pip->ScavFmoc Product Free Aminooxy Piperidine (R-O-NH2) ScavBoc->Product ScavFmoc->Product

Divergent deprotection pathways for Boc and Fmoc aminooxy piperidines, highlighting interventions.

Self-Validating Experimental Protocols

Protocol 1: Acidic Deprotection with Carbonyl Capture (Boc-Cleavage)

This protocol utilizes a sacrificial nucleophile to protect the target aminooxy group from environmental electrophiles.

  • Preparation: Dissolve the N-Boc-aminooxy piperidine derivative (1.0 eq) in a cleavage cocktail consisting of 95% TFA and 5% H₂O (10 mL per gram of substrate).

  • Carbonyl Capture: Immediately add 10 equivalents of free aminooxyacetic acid (Aoa) to the mixture.

    • Causality: Aoa acts as a sacrificial nucleophile. Because it is present in vast excess, it captures any trace ketones/aldehydes in the TFA, preventing the formation of irreversible oxime byproducts on the target piperidine scaffold.

  • Cleavage: Stir at room temperature for 30–60 minutes.

  • Precipitation: Dropwise add the cleavage mixture into 10 volumes of ice-cold diethyl ether to precipitate the product.

  • Washing: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant and wash the pellet twice with cold ether to remove the Aoa-oxime byproducts and residual TFA.

  • Self-Validation System: Lyophilize the pellet and analyze via LC-MS. The target mass must be confirmed without the presence of +X Da adducts (commonly +42 Da, indicating acetone contamination). If oxime byproducts are detected, increase the Aoa scavenger concentration to 20 equivalents in subsequent runs.

Protocol 2: Basic Deprotection under Kinetic Control (Fmoc-Cleavage)

This protocol relies on strict timing to prevent the hyper-nucleophilic aminooxy group from attacking cleavage byproducts.

  • Preparation: Dissolve the Fmoc-aminooxy piperidine derivative in a solution of 20% Piperidine in anhydrous DMF.

  • Kinetic Cleavage: Stir at room temperature for exactly 15 minutes .

    • Causality: Strict kinetic control is mandatory. Extended exposure exponentially increases the probability of the newly freed aminooxy group attacking the dibenzofulvene byproduct, outcompeting the piperidine scavenger.

  • Termination: Evaporate the solvent rapidly under reduced pressure (or precipitate using cold ether if the piperidine is conjugated to a larger macromolecule).

  • Self-Validation System: Analyze via LC-MS immediately post-cleavage. The critical failure mode is the presence of a +178 Da mass adduct , which corresponds to dibenzofulvene alkylation. If this adduct exceeds 5% relative abundance, reduce the piperidine exposure time to 10 minutes or switch to a more aggressive scavenger cocktail (e.g., adding 5% DTT).

  • Purification: Purify immediately via semi-preparative RP-HPLC using an acidic mobile phase (0.1% TFA in Acetonitrile/Water). The acidic pH protonates the aminooxy group, rendering it non-nucleophilic and stable for storage.

References

1.[3] Efficient synthesis of an (aminooxy) acetylated-somatostatin derivative using (aminooxy)acetic acid as a 'carbonyl capture' Source: d-nb.info (Peptides) URL:3

2.[4] 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides Source: ACS Publications (Journal of Organic Chemistry) URL:4

3.[2] Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: RSC Publishing (Chemical Communications) URL:2

4.[1] Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids Source: PMC (National Institutes of Health) URL:1

Sources

Comparative

A Tale of Two Nucleophiles: Unraveling the Reaction Kinetics of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate and Hydroxylamine

A Senior Application Scientist's Guide to Predicting and Measuring Oxime Ligation Rates The Contenders: A Structural and Electronic Overview Hydroxylamine (NH₂OH) is the parent compound of the aminooxy family. Its small...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Predicting and Measuring Oxime Ligation Rates

The Contenders: A Structural and Electronic Overview

Hydroxylamine (NH₂OH) is the parent compound of the aminooxy family. Its small size and the presence of a lone pair of electrons on the nitrogen atom adjacent to the oxygen give rise to a phenomenon known as the "alpha-effect," which enhances its nucleophilicity beyond what would be predicted from its basicity alone.[1][2] This makes hydroxylamine a potent nucleophile for attacking carbonyl carbons.[1]

Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate , on the other hand, is a more complex molecule designed for specific applications, often as a linker in antibody-drug conjugates or other targeted therapies. Its key features include a bulky tert-butyl protecting group and a piperidine ring, both of which introduce significant steric hindrance around the reactive aminooxy moiety.[3][4][5]

The Kinetic Divide: Steric Hindrance vs. the Alpha-Effect

The fundamental difference in the reaction kinetics of these two molecules stems from the interplay between electronic effects and steric hindrance.

Hydroxylamine's Kinetic Advantage: The Alpha-Effect

Hydroxylamine's enhanced reactivity is attributed to the alpha-effect. This effect arises from the interaction between the lone pair on the nitrogen and the adjacent oxygen's lone pairs, which raises the energy of the highest occupied molecular orbital (HOMO) of the nitrogen.[1][2][6] A higher energy HOMO leads to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the carbonyl electrophile, resulting in a faster reaction rate.[2] Studies have estimated that hydroxylamine can be up to 100 times more nucleophilic than ammonia, despite having a similar basicity.[1]

The Steric Penalty of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

In stark contrast, the piperidine derivative is burdened by significant steric bulk. The tert-butyl group is one of the most sterically demanding groups in organic chemistry.[4][5] This, combined with the chair conformation of the piperidine ring, creates a crowded environment around the aminooxy group, impeding its approach to the carbonyl carbon of an aldehyde or ketone.[3][7][8][9]

Nucleophilic addition to a carbonyl group involves a change in hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral).[8] Bulky substituents on the nucleophile increase the steric clash in the transition state leading to this tetrahedral intermediate, thereby increasing the activation energy and slowing down the reaction rate.[4][9][10][11][12][13][14][15] For perspective, a tert-butyl group on an amine can reduce its nucleophilicity by a factor of about 1000 compared to a linear primary amine.[1]

Predicted Kinetic Comparison: A Quantitative Estimation

Based on these opposing factors, we can confidently predict that hydroxylamine will exhibit significantly faster reaction kinetics in oxime formation compared to Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate under identical conditions.

FeatureHydroxylamineTert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate
Dominant Effect Alpha-Effect (Electronic)Steric Hindrance
Nucleophilicity EnhancedSignificantly Reduced
Predicted k₂ (M⁻¹s⁻¹) HighLow
Reaction Half-life ShortLong

Note: This table represents a qualitative prediction. Actual rate constants will depend on the specific carbonyl substrate, pH, temperature, and catalyst concentration.

Experimental Validation: A Protocol for Kinetic Comparison

To empirically validate these predictions, a head-to-head kinetic study is essential. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-invasive method for monitoring the reaction progress in real-time.

Experimental Protocol: ¹H NMR Kinetic Analysis of Oxime Formation

Objective: To determine and compare the second-order rate constants (k₂) for the reaction of hydroxylamine and Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate with a model aldehyde (e.g., 4-formylbenzoic acid).

Materials:

  • Hydroxylamine hydrochloride

  • Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate

  • 4-Formylbenzoic acid

  • Deuterated phosphate buffer (e.g., 100 mM sodium phosphate in D₂O, pD 7.4)

  • Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)

  • NMR spectrometer (400 MHz or higher)

  • Thermostatted NMR probe

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of hydroxylamine hydrochloride, Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate, 4-formylbenzoic acid, and TSP in the deuterated phosphate buffer.

    • In a clean NMR tube, combine the aldehyde solution and the internal standard.

  • Reaction Initiation and Data Acquisition:

    • Equilibrate the NMR tube containing the aldehyde and TSP in the NMR probe at a constant temperature (e.g., 25 °C).

    • Acquire a baseline ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding a known concentration of either the hydroxylamine or the piperidine derivative stock solution to the NMR tube. Mix rapidly but gently.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate (e.g., every 30 seconds for a fast reaction, every 5-10 minutes for a slower one).[16][17][18][19]

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phasing, and baseline correction).

    • Identify the characteristic proton signals for the aldehyde starting material (e.g., the aldehydic proton around 10 ppm) and the oxime product (e.g., the CH=N-O proton around 8-9 ppm).

    • Integrate the area of the aldehyde and oxime signals relative to the constant integral of the internal standard (TSP) at each time point.

    • Convert the integral values to concentrations.

    • Plot the concentration of the aldehyde versus time and fit the data to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the nucleophile (if it is in excess).

Expected Outcome: The k₂ value for the reaction with hydroxylamine is expected to be several orders of magnitude larger than the k₂ for the reaction with Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_hydroxylamine Hydroxylamine cluster_piperidine Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate H_N Hydroxylamine (NH₂OH) H_Alpha Alpha-Effect H_N->H_Alpha possesses H_HOMO High Energy HOMO H_Rate Fast Reaction Rate (High k₂) H_HOMO->H_Rate results in H_Alpha->H_HOMO leads to Carbonyl Carbonyl (Aldehyde/Ketone) H_Rate->Carbonyl attacks P_N Piperidine Derivative P_Steric Significant Steric Hindrance P_N->P_Steric exhibits P_Transition Crowded Transition State P_Steric->P_Transition leads to P_Rate Slow Reaction Rate (Low k₂) P_Transition->P_Rate results in P_Rate->Carbonyl attacks

Caption: Factors influencing the reaction kinetics of hydroxylamine and the piperidine derivative.

G start Start prep Prepare Stock Solutions (Aldehyde, Nucleophiles, Buffer, Standard) start->prep nmr_tube Combine Aldehyde and Standard in NMR Tube prep->nmr_tube equilibrate Equilibrate in NMR Spectrometer nmr_tube->equilibrate baseline Acquire Baseline ¹H NMR Spectrum (t=0) equilibrate->baseline initiate Initiate Reaction by Adding Nucleophile baseline->initiate acquire Acquire Series of ¹H NMR Spectra at Timed Intervals initiate->acquire process Process Spectra (FT, Phase, Baseline Correction) acquire->process integrate Integrate Aldehyde and Oxime Signals vs. Standard process->integrate plot Plot [Aldehyde] vs. Time integrate->plot fit Fit Data to Rate Equation to Determine k_obs plot->fit calculate Calculate Second-Order Rate Constant (k₂) fit->calculate end End calculate->end

Caption: Workflow for ¹H NMR kinetic analysis of oxime formation.

Mechanistic Insights and Practical Implications

The formation of an oxime proceeds through a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the oxime.[20] The rate-determining step is pH-dependent. At neutral to slightly acidic pH, the dehydration of the tetrahedral intermediate is often rate-limiting.

The significant difference in predicted reaction kinetics between hydroxylamine and its sterically hindered counterpart has profound implications for researchers:

  • For rapid and efficient labeling , especially at low concentrations of reactants, hydroxylamine or other small, unhindered aminooxy compounds are the reagents of choice.

  • When using bulky aminooxy linkers like Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate, longer reaction times, higher concentrations of reactants, or the use of a catalyst (such as aniline or its derivatives) may be necessary to achieve acceptable yields.

  • In competitive reaction environments , the slower kinetics of the piperidine derivative could be exploited for selective labeling if multiple carbonyl groups with different accessibilities are present.

Conclusion: A Clear Choice Based on First Principles

References

  • Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO 2 : Insights from Theoretical Calculations. (2025). MDPI. [Link]

  • New nitrogen bases with severe steric hindrance due to flanking tert-butyl groups. cis-2,6-Di-tert-butylpiperidine. Possible steric blocking of olfaction. The Journal of Organic Chemistry. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • Exploration of the α-effect by substitution on hydroxylamine anions. I. Effects of alkyl- and fluoroalkylation. Canadian Science Publishing. [Link]

  • Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A. [Link]

  • Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. (2024). PubMed. [Link]

  • Hydroxylamine. PubChem. [Link]

  • New nitrogen bases with severe steric hindrance due to flanking tert-butyl groups. cis-2,6-Di-tert-butylpiperidine. Possible ste. [Link]

  • ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines. (2012). American Chemical Society. [Link]

  • Hydroxylamine. Wikipedia. [Link]

  • HYDROXYLAMINE. Ataman Kimya. [Link]

  • Nucleophilic Addition to Carbonyl Groups. (2025). Chemistry Steps. [Link]

  • The Cyclization of Allenyl‐Substituted Hydroxylamines to 1,2‐Oxazines: an Experimental and Computational Study. (2025). ResearchGate. [Link]

  • A Combined Spectroscopic and Computational Study on the Mechanism of Iron-Catalyzed Aminofunctionalization of Olefins Using Hydroxylamine Derived N–O Reagent as the “Amino” Source and “Oxidant”. PMC. [Link]

  • Alpha effect. Wikipedia. [Link]

  • The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. [Link]

  • How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. PMC. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"? (2021). Stack Exchange. [Link]

  • Reactivities of Cyclonickellated Complexes with Hydroxylamines: Formation of Κ O -Hydroxylamine and Κ N -Imine Adducts and a Κ O ,Κ N -Aminoxide Derivative. ResearchGate. [Link]

  • Reactivity Parameters for Nitrogen Nucleophiles: From the alpha-Effect to Applications as Organocatalysts and Photo-leaving Grou. (2012). [Link]

  • Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride. ResearchGate. [Link]

  • CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. (2022). Books. [Link]

  • 3.2 Nucleophilic addition reactions. (2025). Fiveable. [Link]

  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. PMC. [Link]

  • Steric Hindrance: Definition, Factors, & Examples. (2024). Chemistry Learner. [Link]

  • Comment on "The Interplay between Steric and Electronic Effects in S(N)2 Reactions". (2025). ResearchGate. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. [Link]

  • Study of the Reaction of Hydroxylamine with Iridium Atomic and Cluster Anions (n = 1–5). (2021). [Link]

  • Kinetic Profiling by NMR. [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Monitoring Kinetics by NMR. (2022). [Link]

  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. (2010). The Journal of Physical Chemistry A. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]

  • Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. (2010). PubMed. [Link]

  • Benchtop NMR Reaction Monitoring for Kinetic Profiling. Carbon. [Link]

  • Kinetics / reaction monitoring. IMSERC. [Link]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Tert-butyl 4-((2-aminophenyl)amino)piperidine-1-carboxylate. PubChemLite. [Link]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

Validation

Comparative Guide: HPLC Retention Dynamics of Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate and its Oxime Conjugates

In modern bioconjugation and drug discovery workflows, 1 (CAS: 1785180-23-5) serves as a highly efficient, rigid bifunctional linker. The Boc-protected piperidine provides a hydrophobic scaffold, while the terminal amino...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern bioconjugation and drug discovery workflows, 1 (CAS: 1785180-23-5) serves as a highly efficient, rigid bifunctional linker. The Boc-protected piperidine provides a hydrophobic scaffold, while the terminal aminooxy group (-O-NH₂) acts as a chemoselective handle for oxime ligation with aldehydes and ketones.

For analytical scientists, tracking the conversion of this starting material to its oxime products via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is critical. This guide objectively compares the chromatographic behavior of the free aminooxy linker against its various oxime conjugates, explaining the mechanistic causality behind retention time ( tR​ ) shifts and providing validated protocols for reaction monitoring.

Mechanistic Causality of Retention Time Shifts

In RP-HPLC, retention is primarily driven by the hydrophobic partitioning of the analyte between the polar mobile phase and the non-polar stationary phase (e.g., C18). The shift in retention time upon oxime ligation is dictated by two competing chemical phenomena:

  • Charge Masking (The Dominant Force): The free aminooxy group of the starting material has a pKa of approximately 4.6. Under standard RP-HPLC conditions utilizing 0.1% Trifluoroacetic acid (TFA) at pH ~2, this group is fully protonated (-O-NH₃⁺). This localized positive charge drastically increases the molecule's polarity, reducing its affinity for the C18 column and causing early elution[2]. Upon reaction with a carbonyl compound, this basic center is converted into a neutral oxime bond (-O-N=C<). The elimination of the protonatable amine-like center immediately increases the molecule's apparent lipophilicity.

  • Hydrophobic Bulk Addition: The condensation reaction covalently attaches the carbon skeleton of the aldehyde or ketone to the linker. Unless the carbonyl compound is exceptionally hydrophilic (e.g., an unmodified sugar), this addition further increases the overall partition coefficient (LogP) of the conjugate, resulting in a profound bathochromic shift in hydrophobicity—drastically delaying the retention time[3].

Comparative HPLC Data

The table below summarizes the quantitative retention shifts observed when converting tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate into representative aliphatic, aromatic, and hydrophilic oxime products.

Compound / ConjugateAdded MotifMolecular WeightEst. LogPExpected tR​ (min)*Relative Shift ( ΔtR​ )
Starting Material (SM) None (-O-NH₂)244.33 g/mol ~2.14.5 N/A
Acetone Oxime Aliphatic (C₃H₆)284.39 g/mol ~3.27.2 + 2.7 min
Benzaldehyde Oxime Aromatic (C₇H₆)332.44 g/mol ~4.59.8 + 5.3 min
D-Glucose Oxime Hydrophilic (C₆H₁₀O₅)406.47 g/mol ~0.53.5 - 1.0 min

*Note: Expected tR​ values are based on a standard 15-minute 5–95% Acetonitrile (0.1% TFA) gradient on a 150 mm C18 column.

Logical Workflow of Oxime Ligation & Analysis

HPLC_Shift SM Starting Material tert-butyl 4-[2-(aminooxy)ethyl] piperidine-1-carboxylate (Polar, Early Elution) Ligation Oxime Ligation (pH 4.5, Aniline Catalyst) SM->Ligation Carbonyl Carbonyl Reactant (Aldehyde/Ketone) Carbonyl->Ligation HPLC_Analysis RP-HPLC Analysis (C18, 0.1% TFA) Ligation->HPLC_Analysis Oxime_Aliphatic Aliphatic Oxime (Moderate tR Shift) HPLC_Analysis->Oxime_Aliphatic + Aliphatic Ketone Oxime_Aromatic Aromatic Oxime (Large tR Shift) HPLC_Analysis->Oxime_Aromatic + Aromatic Aldehyde Oxime_Hydrophilic Hydrophilic Oxime (Negative tR Shift) HPLC_Analysis->Oxime_Hydrophilic + Sugar/PEG

Fig 1: Logical workflow of oxime ligation and resulting RP-HPLC retention time (tR) shifts.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of nucleophilic catalysis ensures complete conversion, while dual-wavelength HPLC monitoring and internal standardization prevent false-positive peak assignments.

Protocol A: Catalyzed Oxime Ligation

Causality Check: Uncatalyzed oxime ligation is sluggish at neutral pH. By lowering the pH to 4.5 and adding aniline, a highly reactive Schiff base intermediate is formed with the aldehyde, which undergoes rapid transimination with the aminooxy group, accelerating the reaction up to 400-fold[4].

  • Preparation of Reaction Buffer: Prepare a 100 mM Sodium Acetate buffer adjusted to pH 4.5. Mix 1:1 (v/v) with Acetonitrile to ensure the Boc-protected starting material remains fully soluble.

  • Reagent Mixing: In a 2 mL HPLC vial, combine:

    • 10 mM tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate.

    • 12 mM of the target Aldehyde/Ketone (1.2 equivalents to drive the reaction to completion).

    • 100 mM Aniline (acting as the nucleophilic catalyst).

  • Incubation: Agitate the mixture at room temperature (20–25 °C) for 2 hours.

  • Quenching & Spiking (Self-Validation): Dilute a 10 µL aliquot of the reaction mixture into 990 µL of 0.1% TFA in water to quench the reaction. Add 1 µL of Toluene to this diluted sample to serve as an internal retention time standard.

Protocol B: RP-HPLC Analytical Method

Causality Check: Monitoring at 210 nm captures all amide/Boc-containing species, while 254 nm selectively identifies aromatic conjugates. The internal standard (Toluene) allows for the calculation of Relative Retention Time (RRT), negating run-to-run variations in pump pressure or gradient mixing.

  • Column: Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm, 110 Å) or equivalent.

  • Mobile Phases:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to elute highly polar salts/catalysts)

    • 1.0 - 16.0 min: 5% B 95% B (Linear gradient for separation)

    • 16.0 - 19.0 min: 95% B (Column wash)

    • 19.0 - 23.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) extracting at 210 nm and 254 nm.

  • Data Interpretation: Calculate the RRT by dividing the tR​ of the product peak by the tR​ of the Toluene peak. A successful aromatic oxime ligation (e.g., benzaldehyde) is confirmed when a new peak emerges with a significantly higher RRT than the starting material, accompanied by a strong UV absorbance ratio of 254 nm / 210 nm > 0.5.

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